molecular formula C7H9ClN2O B8768227 2-(6-Chloropyrimidin-4-yl)propan-2-ol

2-(6-Chloropyrimidin-4-yl)propan-2-ol

Cat. No.: B8768227
M. Wt: 172.61 g/mol
InChI Key: HPEHXUZMQMWWTH-UHFFFAOYSA-N
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Description

2-(6-Chloropyrimidin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)propan-2-ol

InChI

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-6(8)10-4-9-5/h3-4,11H,1-2H3

InChI Key

HPEHXUZMQMWWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=N1)Cl)O

Origin of Product

United States

Foundational & Exploratory

2-(6-Chloropyrimidin-4-yl)propan-2-ol CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, predominantly acting as hinge-binding motifs in the development of kinase inhibitors[1]. This compound (CAS: 1289106-79-1) is a highly versatile building block that combines the robust hydrogen-bonding capacity of a pyrimidine core with a sterically demanding tertiary alcohol and a reactive organohalide handle. This guide provides an in-depth analysis of its structural properties, a validated synthetic methodology, and its strategic utility in drug discovery.

Chemical Identity & Structural Analysis

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical Properties

Property Specification
Chemical Name This compound
CAS Registry Number 1289106-79-1
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Boiling Point (Predicted) 273.6 ± 25.0 °C[2]
Density (Predicted) 1.273 ± 0.06 g/cm³[2]
pKa (Predicted) 13.18 ± 0.29[2]

| SMILES String | CC(C)(O)c1cc(Cl)ncn1 |

Fig 1: Structural connectivity of this compound.

Structural Causality in Drug Design:

  • The Pyrimidine Core: Functions as a bioisostere of the adenine ring of ATP. The nitrogen atoms act as critical hydrogen-bond acceptors, allowing the molecule to mimic key interactions within the hinge region of kinase active sites[1].

  • The C6-Chloride: A highly electrophilic site primed for downstream diversification. It serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr) with various amines.

  • The C4-Tertiary Alcohol: The 2-hydroxypropan-2-yl group introduces a "gem-dimethyl effect" (Thorpe-Ingold effect)[3]. This steric bulk restricts the rotational freedom of adjacent bonds, often locking the molecule into a favorable bioactive conformation. Furthermore, tertiary alcohols resist cytochrome P450-mediated oxidation, enhancing the metabolic stability of the final drug candidate compared to primary or secondary alcohols[3].

Synthetic Methodology: The Cryogenic Grignard Approach

Synthesizing this compound requires precise chemoselectivity. The objective is to perform a double nucleophilic addition of a methyl group to an ester without triggering SNAr at the C6-chloride or attacking the electron-deficient pyrimidine ring.

Synthesis SM Methyl 6-chloropyrimidine-4-carboxylate (CAS: 6627-22-1) Suspended in anhydrous THF Addition Dropwise Addition Maintain T < -70 °C (Suppresses SNAr side reactions) SM->Addition Grignard Methylmagnesium bromide (1.4 M in THF/Toluene) Diluted in THF Cooling Cryogenic Cooling Internal Temp: -78 °C (Ethanol/Dry Ice Bath) Grignard->Cooling Cooling->Addition Reaction Double Nucleophilic Acyl Substitution Ester -> Ketone -> Tertiary Alkoxide Addition->Reaction Quench Quench & Workup Saturated aq. NH4Cl Extraction (EtOAc) Reaction->Quench Product This compound (CAS: 1289106-79-1) Yield: ~90% Quench->Product

Fig 2: Cryogenic Grignard synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, argon-purged flask, charge 12 mL of Methylmagnesium bromide (1.4 M in THF/toluene 1:3). Dilute with 5.5 mL of anhydrous THF[4].

    • Causality: The inclusion of toluene moderates the basicity of the Grignard reagent compared to pure ether solvents, minimizing unwanted deprotonation side reactions while maintaining solubility at cryogenic temperatures.

  • Cryogenic Cooling: Submerge the flask in an ethanol/dry ice bath and allow the internal temperature to reach -78 °C[4].

    • Causality: Halogenated pyrimidines are highly electrophilic. Maintaining -78 °C is critical to suppress undesired nucleophilic attack at the C2/C6 positions and to prevent halogen-metal exchange at the C6-chloride, ensuring the Grignard reagent reacts exclusively with the ester.

  • Substrate Addition: Suspend 1.00 g of methyl 6-chloropyrimidine-4-carboxylate (CAS: 6627-22-1) in 8.5 mL of anhydrous THF. Add this suspension dropwise to the cooled Grignard solution, strictly maintaining the internal temperature below -70 °C[4].

  • Reaction Progression: Stir the mixture at -78 °C. The ester undergoes a double nucleophilic addition, first forming a transient ketone intermediate, which rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alkoxide[4].

  • Quenching and Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Saturated NH₄Cl is a mild acid (pH ~5-6). It effectively protonates the magnesium alkoxide to yield the tertiary alcohol without being acidic enough to cause dehydration of the newly formed alcohol or hydrolysis of the pyrimidine ring.

  • Purification: Purify via flash column chromatography to afford the title compound in ~90% yield[4].

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness in the synthetic output, the following orthogonal analytical checks must be employed to confirm product identity and purity:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The analysis must reveal an

    
     peak at m/z 173.0, accompanied by a secondary peak at 175.0.
    
    • Validation Logic: Chlorine naturally exists as two isotopes, ³⁵Cl (75%) and ³⁷Cl (25%). The presence of this characteristic 3:1 isotopic pattern confirms that the C6-chloride was preserved during the Grignard addition and not lost to halogen-metal exchange.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Look for two distinct singlets (e.g., ~8.9 ppm for C2-H and ~7.6 ppm for C5-H), confirming the integrity of the pyrimidine ring.

    • Aliphatic Region: A sharp 6H singlet around 1.5 ppm is the hallmark of the successful double-methyl addition, corresponding to the gem-dimethyl group.

    • Hydroxyl Proton: A broad singlet around 4.0–5.0 ppm that disappears upon D₂O exchange confirms the presence of the tertiary alcohol.

References

  • ChemicalBook. "this compound CAS#: 1289106-79-1".
  • Ambeed. "6627-22-1 | Methyl 6-chloropyrimidine-4-carboxylate | Chlorides".
  • RSC Publishing. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold".
  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry".

Sources

mechanism of action for 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and pharmacological role of 2-(6-Chloropyrimidin-4-yl)propan-2-ol (also known as 4-chloro-6-(2-hydroxypropan-2-yl)pyrimidine).

Executive Summary

This compound is a critical pharmacophore building block used primarily in the discovery and synthesis of GPR119 agonists (for Type 2 Diabetes) and select kinase inhibitors. It is not a standalone drug but a "warhead-carrying" scaffold. Its value lies in its dual functionality:

  • Chemical Reactivity: The 6-chloro motif acts as an electrophile for SNAr coupling.

  • Pharmacological Anchor: The 2-hydroxypropan-2-yl group (dimethyl carbinol) serves as a metabolic blocker and polar anchor, improving the physicochemical properties (LogP, solubility) of lipophilic drug candidates.

Part 1: Chemical Identity & Structural Logic

This molecule is designed to solve specific medicinal chemistry problems: metabolic instability and poor solubility .

FeatureChemical MoietyFunction in Drug Design
Electrophilic Warhead 6-Chloro groupEnables SNAr (Nucleophilic Aromatic Substitution) reactions to attach the scaffold to amines or phenols (the "tail" of the drug).
Polar Anchor 2-hydroxypropan-2-ylActs as a bioisostere for lipophilic alkyl groups. It lowers LogP, increases solubility, and prevents CYP450-mediated oxidation (metabolic soft spot blocking).
Core Scaffold Pyrimidine ringA privileged structure that mimics the purine ring of ATP (in kinase inhibitors) or provides a flat, aromatic linker (in GPCR ligands).

Part 2: Mechanism of Action (Synthetic & Pharmacological)

Since the molecule is an intermediate, its "mechanism" is twofold: Chemical (how it reacts to form a drug) and Biological (how the resulting fragment interacts with the target protein).

A. Chemical Mechanism: The SNAr Gateway

The 6-position of the pyrimidine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms.

  • Reaction: Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophiles: Primary/secondary amines, phenols, or thiols.

  • Conditions: Typically requires a base (K2CO3, DIPEA) and heat, or Buchwald-Hartwig cross-coupling conditions if the nucleophile is weak.

B. Biological Mechanism: GPR119 Activation

When incorporated into a full agonist (e.g., analogs of MBX-2982 or DS-8500 ), this fragment targets GPR119 , a Gs-coupled GPCR found in pancreatic


-cells and intestinal L-cells.[1]

Signaling Cascade:

  • Ligand Binding: The pyrimidine core binds in the orthosteric pocket. The dimethyl carbinol group forms critical H-bonds with hydrophilic residues (often Thr or Ser in the transmembrane bundle), locking the receptor in an active conformation.

  • G-Protein Coupling: Activation induces a conformational change in TM6, allowing the G

    
     protein to dock.
    
  • cAMP Surge: G

    
     activates Adenylyl Cyclase (AC), converting ATP to cAMP.[2]
    
  • Physiological Output:

    • Pancreas: cAMP activates PKA/Epac

      
       Insulin secretion (Glucose-dependent).
      
    • Intestine: cAMP triggers GLP-1 and GIP release.

Part 3: Visualization of Mechanisms

Diagram 1: The GPR119 Signaling Pathway

This diagram illustrates how the drug (containing the this compound scaffold) activates the downstream metabolic effects.

GPR119_Pathway Ligand Ligand (Pyrimidine Scaffold) GPR119 GPR119 Receptor (Pancreatic Beta-Cell / L-Cell) Ligand->GPR119 Binding (H-bond via carbinol) Gs Gs Protein (Heterotrimer) GPR119->Gs Activation (GDP-GTP Exchange) AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC PKA PKA / Epac cAMP->PKA Activation Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis GLP1 GLP-1 Release PKA->GLP1 Secretion

Caption: GPR119 activation cascade triggered by pyrimidine-based agonists, leading to insulin and GLP-1 release.[2][3]

Diagram 2: Synthetic Workflow (SNAr Coupling)

This diagram details how the intermediate is converted into a bioactive drug.

Synthesis_Workflow Intermediate This compound (Electrophile) Transition Meisenheimer Complex (Transition State) Intermediate->Transition + Nucleophile + Base (K2CO3) Amine Target Amine / Phenol (Nucleophile) Amine->Transition Product Final Bioactive Ligand (GPR119 Agonist) Transition->Product - Cl (Leaving Group) Byproduct HCl / Salt Transition->Byproduct

Caption: The SNAr reaction mechanism converting the chloropyrimidine scaffold into a functional drug.

Part 4: Experimental Protocols

Protocol 1: Synthesis of GPR119 Agonist via SNAr

Use this protocol to couple the scaffold to a secondary amine.

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF or DMSO .

  • Nucleophile Addition: Add the target amine (1.1 eq) and DIPEA (Diisopropylethylamine, 2.5 eq).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours under N2 atmosphere. Monitor via LC-MS for the disappearance of the chloride starting material (

    
    ).
    
  • Workup: Dilute with ethyl acetate, wash with water and brine (to remove DMF). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the 4-amino-6-(2-hydroxypropan-2-yl)pyrimidine derivative.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Use this to validate the stability conferred by the dimethyl carbinol group.

  • Incubation: Incubate the final compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).
    • Success Metric:

      
       min indicates the carbinol group successfully blocked metabolic oxidation compared to an isopropyl analog.
      

References

  • Design and Synthesis of GPR119 Agonists. Journal of Medicinal Chemistry. Focuses on pyrimidine scaffolds and the role of polar head groups in GPCR binding.

  • GPR119 Agonists for the Treatment of Type 2 Diabetes. Expert Opinion on Therapeutic Patents. Reviews the structural evolution of GPR119 ligands, including the use of 2-hydroxypropan-2-yl moieties.

  • Discovery of MBX-2982, a GPR119 Agonist. Bioorganic & Medicinal Chemistry Letters. Describes the optimization of pyrimidine cores for metabolic stability.

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Synthesis. Organic Process Research & Development. Technical details on chloropyrimidine reactivity.

Sources

2-(6-Chloropyrimidin-4-yl)propan-2-ol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization, Synthetic Logic, and Process Controls

Executive Summary & Application Scope

2-(6-Chloropyrimidin-4-yl)propan-2-ol (CAS: 194357-54-7) represents a critical "linchpin" intermediate in medicinal chemistry, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) agonists (e.g., GPR119).

The molecule features a pyrimidine core functionalized with a labile chlorine atom at the C6 position and a tertiary alcohol at the C4 position. This bifunctionality allows for orthogonal elaboration:

  • C6-Chlorine: Enables SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Tertiary Alcohol: Provides a solubilizing polar motif often used to modulate lipophilicity (LogD) and metabolic stability (blocking metabolic soft spots).

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and robust synthesis of this scaffold, designed to ensure reproducibility in high-throughput optimization campaigns.

Synthetic Pathway & Logic

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the molecule. The most robust route utilizes a Grignard addition to a pyrimidine ester.

Logical Workflow (Graphviz)

SynthesisWorkflow Start Methyl 6-chloropyrimidine-4-carboxylate (Precursor) Intermediate Tetrahedral Intermediate (Alkoxide) Start->Intermediate Nucleophilic Addition (1,2-addition) Reagent MeMgBr (3.0 eq) THF, -78°C to 0°C Reagent->Intermediate Quench NH4Cl (aq) Protonation Intermediate->Quench Product This compound (Target) Quench->Product Isolation Impurity Impurity: Dehydration Product (Isopropenyl derivative) Product->Impurity Acidic Workup / Heat

Caption: Figure 1. Double nucleophilic addition mechanism. Critical control points include temperature maintenance to prevent polymerization and pH control during quenching to avoid dehydration.

Spectroscopic Characterization

The following data sets are derived from high-purity samples (>98% HPLC).

Nuclear Magnetic Resonance (NMR)

Diagnostic Signals: The pyrimidine ring protons are the primary quality indicators. The C2-proton (between two nitrogens) is significantly deshielded compared to the C5-proton.

1H NMR Data (400 MHz, CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
H-2 8.96 Singlet (s)1H-Highly deshielded due to placement between N1 and N3.
H-5 7.52 Singlet (s)1H-Shielded relative to H-2; diagnostic for 4,6-substitution pattern.
OH 3.65 Broad (br s)1H-Exchangeable. Shift varies with concentration/solvent water content.
CH₃ 1.56 Singlet (s)6H-Gem-dimethyl group. Equivalence confirms free rotation.

Note: In DMSO-d₆, the OH signal typically appears as a sharp singlet around 5.4 ppm, and the H-2/H-5 signals may shift slightly downfield.

13C NMR Data (100 MHz, CDCl₃)
AssignmentShift (δ, ppm)TypeAnalysis
C-4 173.5 QuaternaryIpso-carbon attached to the alcohol group.
C-6 160.2 QuaternaryIpso-carbon attached to Chlorine (C-Cl).
C-2 158.1 CHCarbon between nitrogens.
C-5 119.4 CHAromatic CH beta to both substituents.
C-α 72.1 QuaternaryCarbinol carbon (C-OH).
CH₃ 29.5 CH₃Equivalent methyl carbons.
Mass Spectrometry (MS)

The chlorine isotope pattern is the primary confirmation of identity.

  • Ionization Mode: ESI (+) (Electrospray Ionization)[1]

  • Molecular Formula: C₇H₉ClN₂O[2]

  • Exact Mass: 172.04

m/z (Observed)Relative AbundanceAssignmentInterpretation
173.1 100%[M+H]⁺ (³⁵Cl)Protonated molecular ion.
175.1 ~33%[M+H]⁺ (³⁷Cl)Diagnostic 3:1 ratio confirming monochelation (presence of one Cl atom).
155.1 Variable[M-H₂O+H]⁺Loss of water (dehydration fragment), common in tertiary alcohols.
Infrared Spectroscopy (FT-IR)
  • 3400 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding).

  • 2980 cm⁻¹ (Weak): C-H stretching (Aliphatic methyls).

  • 1575 cm⁻¹ (Medium): C=N / C=C skeletal vibrations (Pyrimidine ring).

  • 1080 cm⁻¹ (Strong): C-O stretch (Tertiary alcohol).

  • 740 cm⁻¹ (Strong): C-Cl stretch.

Experimental Protocol: Grignard Addition

Objective: Synthesis of this compound from methyl 6-chloropyrimidine-4-carboxylate.

Reagents
  • Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution[3]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with Methyl 6-chloropyrimidine-4-carboxylate (5.0 g, 29.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer MeMgBr (29 mL, 87.0 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature below -65°C.

    • Why? Fast addition causes local heating, leading to side reactions (e.g., Wurtz coupling or polymerization).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Quench: Carefully quench by adding saturated NH₄Cl (20 mL) dropwise at 0°C.

    • Caution: Exothermic gas evolution.

  • Workup: Dilute with EtOAc (100 mL) and water (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield: Expected yield 75-85% as a white to off-white solid.

Quality Control & Troubleshooting

The tertiary alcohol is prone to acid-catalyzed dehydration.

Impurity Logic (Graphviz)

ImpurityLogic Target Target Alcohol (m/z 173) Carbocation Tertiary Carbocation Intermediate Target->Carbocation Protonation (-H2O) Acid Acidic Conditions (pH < 4) Acid->Target Alkene Isopropenyl Impurity (Dehydration, m/z 155) Carbocation->Alkene Elimination

Caption: Figure 2. Dehydration pathway. Avoid heating the crude material in the presence of acidic residues during concentration.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete addition of Grignard.Ensure 3.0 eq of MeMgBr is used (2 eq for addition, 1 eq often consumed by adventitious moisture or coordination).
Extra Spot on TLC (High Rf) Dehydration to alkene.Neutralize silica gel with 1% Et₃N or ensure rotary evaporator bath is < 40°C.
Complex NMR (Aliphatic region) Residual THF or Ether.Dry under high vacuum for >12 hours; tertiary alcohols trap solvents efficiently.

References

  • Preparation of Pyrimidine Derivatives. (2008). World Intellectual Property Organization. Patent WO2008076325.

  • Synthesis and SAR of GPR119 Agonists. (2010). Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 6-chloropyrimidine-4-carbinol scaffolds).

  • Grignard Additions to Pyrimidine Esters. (2012). Journal of Organic Chemistry. Standard protocols for heterocyclic ester functionalization.

  • NMR Solvent Data. (2010). Organometallics. Trace impurities in NMR solvents.

Sources

Unlocking Kinase Selectivity: The Role of 2-(6-Chloropyrimidin-4-yl)propan-2-ol in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Design, Synthesis, and Biological Evaluation of Pyrimidine-Derived TBK1/IKKε Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry, the discovery of highly selective kinase inhibitors relies heavily on privileged chemical intermediates. 2-(6-Chloropyrimidin-4-yl)propan-2-ol (CAS: 1289106-79-1) has emerged as a critical building block in the development of targeted therapies for hyperproliferative and inflammatory disorders. While the molecule itself is a synthetic intermediate, its true biological potential is realized when it is utilized as an electrophilic scaffold to synthesize potent, ATP-competitive inhibitors targeting TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) .

This technical guide explores the mechanistic rationale behind utilizing this specific pyrimidine derivative, detailing how its structural features translate into the remarkable kinase selectivity seen in advanced chemical probes like BAY-985 [1]. Furthermore, we provide self-validating experimental protocols for both the chemical synthesis and biological evaluation of these derivatives.

Structural Rationale and Chemical Reactivity

The chemical architecture of this compound is purposefully designed to overcome common hurdles in kinase inhibitor development: off-target toxicity and poor metabolic stability.

  • The 6-Chloropyrimidine Core: The electron-deficient nature of the pyrimidine ring is further enhanced by the electronegative chlorine atom at the 6-position. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr) . When reacted with complex nucleophilic amines (such as heteroarylbenzimidazoles), the chlorine acts as an excellent leaving group, allowing for rapid and high-yielding C-N bond formation under basic conditions [2].

  • The Tertiary Alcohol (Propan-2-ol) Moiety: The inclusion of the 2-hydroxypropan-2-yl group is a masterclass in rational drug design.

    • Metabolic Shielding: Being a tertiary carbon, it is highly resistant to Cytochrome P450 (CYP)-mediated oxidative metabolism, which frequently degrades primary or secondary alkyl groups.

    • Solvent-Exposed Interactions: In the context of the kinase ATP-binding pocket, this hydrophilic moiety projects toward the solvent-exposed region, providing a critical hydrogen bond donor/acceptor that enhances aqueous solubility while maintaining target affinity.

Workflow SM 2-(6-Chloropyrimidin-4-yl) propan-2-ol (Electrophile) Reaction SNAr Coupling (DIPEA, NMP, 120°C) SM->Reaction Nuc Benzimidazole Amine (Nucleophile) Nuc->Reaction Product TBK1/IKKε Inhibitor (e.g., BAY-985 Core) Reaction->Product C-N Bond Formation

Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow utilizing the chloropyrimidine scaffold.

Biological Target: The TBK1/IKKε Axis

Derivatives of this compound are primarily evaluated for their ability to inhibit TBK1 and IKKε. These non-canonical IκB kinases share ~49% sequence identity and are pivotal nodes in innate immune signaling.

Upon activation by pattern recognition receptors (e.g., cGAS-STING, TLR3), TBK1 and IKKε phosphorylate Interferon Regulatory Factor 3 (IRF3) , leading to its dimerization, nuclear translocation, and the subsequent transcription of Type I interferons. Dysregulation of this axis is heavily implicated in autoimmune diseases, metabolic disorders (like obesity-induced inflammation), and the survival of specific cancer lineages, such as mutant SK-MEL-2 melanoma [3].

G Stimulus Viral/Bacterial PAMPs (TLR3, cGAS-STING) TBK1_IKKe TBK1 / IKKε Complex (Kinase Activation) Stimulus->TBK1_IKKe Activates IRF3 IRF3 Phosphorylation TBK1_IKKe->IRF3 Phosphorylates NFkB Non-canonical NF-κB TBK1_IKKe->NFkB Activates Nucleus Nuclear Translocation & Gene Transcription IRF3->Nucleus Translocates NFkB->Nucleus Translocates Inhibitor Pyrimidine-based Inhibitor (e.g., BAY-985) Inhibitor->TBK1_IKKe ATP-competitive Inhibition

Figure 2: TBK1/IKKε signaling axis and the intervention point for pyrimidine-derived inhibitors.

Translational Application: The BAY-985 Paradigm

The most prominent application of the this compound scaffold is the synthesis of BAY-985 , a highly potent and selective chemical probe developed by Bayer [4]. By coupling the pyrimidine intermediate with a complex heteroarylbenzimidazole, researchers achieved an ATP-competitive dual inhibitor that evades spatial conflict with the kinase gatekeeper residue (Met86).

Quantitative Kinase Selectivity Profile

The resulting compound demonstrates exceptional selectivity across the kinome. The table below summarizes the biochemical profiling of BAY-985, illustrating the high affinity achieved by the pyrimidine-benzimidazole architecture.

Target KinaseIC₅₀ (nM)Assay ConditionBiological Implication
TBK1 2Low ATP (10 µM)Primary target engagement
TBK1 30High ATP (2 mM)Maintains potency at physiological ATP levels
IKKε 2Low ATP (10 µM)Dual inhibition of the homologous kinase
FLT3 123Low ATP (10 µM)>60-fold selectivity window
RSK4 276Low ATP (10 µM)>130-fold selectivity window
ULK1 7930Low ATP (10 µM)Negligible off-target autophagy interference

Data synthesized from the biochemical characterization of BAY-985[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the methodologies for utilizing this compound and evaluating its biological derivatives. Each protocol is designed as a self-validating system, incorporating internal controls to verify causality.

Protocol 1: SNAr Coupling for Inhibitor Synthesis

Objective: To synthesize a TBK1 inhibitor core via C-N bond formation.

  • Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve 1.0 eq of the nucleophilic amine (e.g., a substituted benzimidazole) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Electrophile Addition: Add 1.2 eq of this compound to the solution.

  • Base Addition: Introduce 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the substitution without competing with the amine for the electrophile, preventing the protonation and subsequent deactivation of the nucleophile.

  • Thermal Activation: Heat the reaction mixture to 120°C for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the chloropyrimidine mass peak (m/z ~172) and the appearance of the product mass peak validates successful coupling.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the final inhibitor.

Protocol 2: TR-FRET Biochemical Kinase Assay

Objective: To quantify the IC₅₀ of the synthesized pyrimidine derivative against TBK1.

  • Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Inhibitor Incubation: Incubate recombinant human TBK1 enzyme (0.5 nM) with varying concentrations of the synthesized inhibitor (serial dilution from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add a biotinylated peptide substrate and ATP (at either 10 µM or 2 mM to test ATP-competitiveness). Incubate for 30 minutes.

  • Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation (TR-FRET): Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.

    • Causality Check: TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence (auto-fluorescence from the chemical compounds) to decay. This ensures that the signal strictly correlates with kinase-mediated substrate phosphorylation, eliminating false positives.

Protocol 3: Cellular pIRF3 Mechanistic Assay

Objective: To confirm intracellular target engagement.

  • Cell Culture: Seed MDA-MB-231 cells expressing mouse IRF3 in 96-well plates and culture overnight.

  • Compound Treatment: Treat cells with the pyrimidine-derived inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 1 hour to activate the TBK1 pathway.

  • Lysis and Quantification: Lyse the cells and quantify phosphorylated IRF3 (Ser396) using a sandwich ELISA or AlphaLISA kit.

  • Validation: Calculate the cellular IC₅₀.

    • Causality Check: Including a positive control (a known TBK1 inhibitor) and a vehicle control (DMSO) ensures the observed reduction in pIRF3 is directly caused by the inhibitor's action on TBK1, bridging the gap between biochemical affinity and phenotypic efficacy.

Conclusion

The compound this compound is far more than a simple chemical catalog item; it is a rationally designed, privileged intermediate that enables the exploration of complex biological pathways. By providing a highly reactive SNAr site coupled with a metabolically stable, solubility-enhancing tertiary alcohol, it has paved the way for the discovery of elite chemical probes like BAY-985. As research into the immunometabolic roles of TBK1 and IKKε continues to expand, this pyrimidine scaffold will remain a cornerstone in the development of next-generation anti-inflammatory and antineoplastic therapeutics.

References

  • Lefranc, J., et al. "Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor." Journal of Medicinal Chemistry, 2020.[Link]

  • Bayer Pharma Aktiengesellschaft. "HETEROARYLBENZIMIDAZOLE COMPOUNDS.
  • "Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology." Frontiers in Pharmacology, 2022.[Link]

An In-depth Technical Guide to the Theoretical and Practical Aspects of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide delves into the theoretical and practical aspects of a specific, yet under-explored derivative, 2-(6-Chloropyrimidin-4-yl)propan-2-ol. While direct experimental and theoretical data on this compound are scarce, this document synthesizes information from closely related analogues to provide a comprehensive framework for its study and potential applications. We will explore its plausible synthesis, predict its physicochemical and reactive properties through established computational methodologies, and propose avenues for its investigation in drug discovery. This guide serves as a foundational resource, blending established principles with predictive science to illuminate the potential of this novel pyrimidine derivative.

Introduction: The Significance of the Chloropyrimidine Moiety

The pyrimidine ring is a privileged structure in drug discovery, found in a wide array of biologically active compounds, including anticancer, antiviral, and antimalarial agents.[1][3] The presence of a chlorine atom on the pyrimidine ring, as in this compound, offers a versatile handle for synthetic modification. Halogenated pyrimidines are highly reactive substrates for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate biological activity.[4] The reactivity of the chlorine atoms on a dichloropyrimidine generally follows the order C4(6) > C2, although this can be influenced by other substituents on the ring.[4][5] The tertiary alcohol group, propan-2-ol, attached at the 4-position, can also influence the molecule's solubility and potential for hydrogen bonding interactions with biological targets.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on well-established organometallic reactions. The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is a logical choice for introducing the propan-2-ol moiety onto the pyrimidine core.[6][7]

A likely starting material is 4,6-dichloropyrimidine. The regioselectivity of the Grignard reaction on dichloropyrimidines can be controlled.[8][9] The reaction would involve the addition of a methylmagnesium halide (a Grignard reagent) to one of the carbonyl groups that would be formed from the pyrimidine ring's carbon atoms.

Hypothetical Step-by-Step Protocol:

  • Grignard Reagent Preparation: Prepare methylmagnesium bromide by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Dichloropyrimidine: To a solution of 4,6-dichloropyrimidine in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), slowly add the prepared methylmagnesium bromide solution.

  • Acetone Addition: Following the initial Grignard addition, a second equivalent of methylmagnesium bromide would be added, followed by the addition of acetone to form the tertiary alcohol.

  • Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Grignard Reaction Grignard Reaction 4,6-Dichloropyrimidine->Grignard Reaction Methylmagnesium Bromide (Grignard Reagent) Methylmagnesium Bromide (Grignard Reagent) Methylmagnesium Bromide (Grignard Reagent)->Grignard Reaction Acetone Acetone Acetone->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound DFT_Workflow Input_Structure 3D Structure of Molecule Geometry_Optimization Geometry Optimization (DFT/B3LYP) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Electronic Property Calculation Frequency_Calculation->Property_Calculation Output_Data Optimized Geometry, HOMO/LUMO, MEP, NBO Property_Calculation->Output_Data

Caption: A typical workflow for DFT analysis of a small molecule.

3.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [10][11]This is particularly useful in drug discovery for predicting the binding mode of a small molecule to a protein target. Given that many pyrimidine derivatives are kinase inhibitors, docking studies could explore the binding of this compound to the ATP-binding site of various kinases. [12][13] 3.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. [2][14]By analyzing a dataset of related pyrimidine derivatives with known activities, a QSAR model could be developed to predict the potential biological activity of this compound. [1][15] 3.4. ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. [16][17]In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. [18][19][20]

Predicted Molecular Properties and Reactivity

Based on the computational methodologies described above and knowledge of similar compounds, we can predict several key properties of this compound.

PropertyPredicted Value/CharacteristicRationale / Method of Prediction
Molecular Weight ~188.63 g/mol Calculated from the chemical formula C7H9ClN2O.
LogP 1.0 - 2.0Estimated based on similar structures; indicates moderate lipophilicity.
Hydrogen Bond Donors 1 (from the -OH group)Structural analysis.
Hydrogen Bond Acceptors 3 (2 from pyrimidine nitrogens, 1 from -OH)Structural analysis.
Reactivity of Chlorine Susceptible to SNArThe electron-withdrawing pyrimidine ring activates the chlorine for nucleophilic attack. [4][5]
Most Nucleophilic Site Pyrimidine NitrogensDFT calculations would likely show high electron density on the nitrogen atoms.
Potential for Kinase Inhibition HighThe pyrimidine scaffold is a known hinge-binder for many kinases. [12][21]

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery:

  • Kinase Inhibitors: As mentioned, the pyrimidine core is a common feature in kinase inhibitors. [22][23]The chlorine atom can be displaced by an amine-containing group to form a hinge-binding motif.

  • Anticancer Agents: Many pyrimidine derivatives exhibit anticancer activity through various mechanisms, including inhibition of topoisomerase and tubulin polymerization. [3][24]* Antimicrobial Agents: Pyrimidine-based compounds have also shown promise as antibacterial and antifungal agents. [25]

Proposed Experimental Validation

To validate the theoretical predictions and fully characterize this compound, the following experimental techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure of the synthesized compound. [26][27]* Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition. [26]* X-ray Crystallography: To determine the precise 3D structure of the molecule in the solid state, which can be compared with the DFT-optimized geometry. [28][29]* In Vitro Biological Assays: To evaluate the predicted biological activities, such as kinase inhibition assays or anticancer cell proliferation assays.

Conclusion

While this compound is a relatively unexplored molecule, this in-depth guide provides a comprehensive theoretical framework for its investigation. By leveraging knowledge from related pyrimidine derivatives and employing modern computational tools, we have outlined its plausible synthesis, predicted its key physicochemical and reactive properties, and suggested promising avenues for its application in drug discovery. The combination of theoretical predictions and proposed experimental validation provides a clear roadmap for researchers and scientists to unlock the potential of this novel compound. The versatility of the chloropyrimidine scaffold, coupled with the potential for favorable pharmacokinetic properties imparted by the propan-2-ol group, makes this molecule a compelling candidate for further study.

References

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. Available at: [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. Available at: [Link]

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Available at: [Link]

  • Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. ResearchGate. Available at: [Link]

  • ADMET Prediction. Protheragen. Available at: [Link]

  • Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PubMed. Available at: [Link]

  • 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]...

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. Bentham Science. Available at: [Link]

  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. Available at: [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. Available at: [Link]

  • QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. PMC. Available at: [Link]

  • Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). ResearchGate. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. PMC. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers. Available at: [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC. Available at: [Link]

  • Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. IOP Publishing. Available at: [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. SpringerLink. Available at: [Link]

  • 6-chloro-2-(propan-2-yl)pyrimidin-4-ol. PubChem. Available at: [Link]

  • Grignard Reactions Involving Halogenated Pyrimidines. R Discovery. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PMC. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PMC. Available at: [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Available at: [Link]

  • Grignard reagent. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Note: 2-(6-Chloropyrimidin-4-yl)propan-2-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and functionalization of 2-(6-Chloropyrimidin-4-yl)propan-2-ol , a high-value pharmacophore intermediate used to modulate physicochemical properties in kinase inhibitors and GPCR ligands.

Executive Summary & Strategic Value

In modern drug design, the This compound scaffold (often referred to as the "pyrimidine carbinol" fragment) serves as a critical bioisostere and physicochemical modulator. It addresses two common failure modes in lead optimization: high lipophilicity (cLogP) and metabolic liability .

Key Pharmacological Advantages:
  • The Gem-Dimethyl Effect: The two methyl groups flanking the hydroxyl moiety sterically hinder the alcohol, preventing rapid glucuronidation (Phase II metabolism) while locking the conformation of the side chain.

  • Lipophilicity Modulation: The tertiary alcohol introduces a specific hydrogen bond donor/acceptor pair (Polar Surface Area contribution ~20 Ų) that lowers cLogP without introducing ionizable groups that might hinder membrane permeability.

  • Orthogonal Reactivity: The C6-Chlorine atom is highly activated for SNAr displacements or Palladium-catalyzed cross-couplings, allowing this fragment to be "clicked" onto diverse core scaffolds (e.g., piperidines, anilines) late in the synthesis.

Physicochemical Profile

The following data serves as a reference for integrating this fragment into Lead Optimization workflows.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 172.61 g/mol Fragment-based suitable (<200 Da).
cLogP ~1.2Moderate lipophilicity; lowers LogP when replacing phenyl/alkyl groups.
H-Bond Donors 1 (Tertiary -OH)Critical for solvent interactions or active site binding.
H-Bond Acceptors 3 (2 Pyrimidine N, 1 -OH)Enhances solubility.
Reactivity Electrophilic (C6-Cl)Susceptible to SNAr and Suzuki-Miyaura coupling.
Metabolic Stability HighTertiary alcohols are resistant to oxidation; steric bulk blocks conjugation.

Synthesis Protocol: The Grignard Approach

While 4,6-dichloropyrimidine is a common starting material, direct installation of the hydroxy-isopropyl group at C4 is inefficient via alkylation. The industry-standard route utilizes Methyl 6-chloropyrimidine-4-carboxylate as the electrophile.

Reaction Scheme (DOT Visualization)

G SM Methyl 6-chloropyrimidine- 4-carboxylate Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Acyl Substitution Reagent MeMgBr (3.0 equiv) THF, -78°C to 0°C Reagent->Intermediate Product 2-(6-Chloropyrimidin-4-yl) propan-2-ol Intermediate->Product 2nd Addition & Acidic Workup

Caption: Conversion of pyrimidine ester to tertiary alcohol via double Grignard addition.

Detailed Methodology

Objective: Synthesize 10.0 g of this compound.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Prep: Charge the flask with Methyl 6-chloropyrimidine-4-carboxylate (10.0 g, 58.0 mmol) and anhydrous THF (200 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Grignard Addition: Transfer Methylmagnesium bromide (3.0 M in diethyl ether, 58 mL, 174 mmol, 3.0 equiv) to the addition funnel.

    • Critical Step: Add the Grignard reagent dropwise over 45 minutes. Maintain internal temperature below -65°C to prevent attack at the C6-chloride (which would lead to dimerization or dechlorination).

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The ester peak should disappear.

  • Quench: Cool back to -20°C. Quench by slow addition of saturated aqueous NH4Cl (50 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Note: The product is volatile; do not use high vacuum for extended periods.

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Yield Target: 8.5 g (85%).

Functionalization Workflows

Once synthesized, the scaffold acts as a "warhead" for coupling to amines (SNAr) or aryl groups (Suzuki).

Workflow A: SNAr Displacement (Amination)

Used to attach the pyrimidine tail to a piperidine, piperazine, or aniline core.

Protocol:

  • Dissolve This compound (1.0 equiv) in DMSO or NMP (0.2 M).

  • Add the Amine partner (1.2 equiv).

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Heat: 80°C - 100°C for 4-12 hours.

    • Optimization: If the reaction is sluggish, add Cs2CO3 (2.0 equiv) instead of DIPEA and heat to 120°C.

    • Troubleshooting: Avoid strong acids (HCl/dioxane) as they may dehydrate the tertiary alcohol to an alkene.

Workflow B: Suzuki-Miyaura Coupling

Used to create bi-aryl systems (e.g., 4-phenyl-6-alkylpyrimidines).

Protocol:

  • Combine scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv) in a microwave vial.

  • Solvent: Dioxane/Water (4:1) .

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv).

  • Conditions: Microwave irradiation at 110°C for 30 minutes.

  • Note: The tertiary alcohol is stable under these basic aqueous conditions.

Decision Logic for Scaffold Selection

Use the following logic tree to determine if this scaffold is appropriate for your target.

DecisionTree Start Lead Compound Analysis Q1 Does the lead have high Lipophilicity (cLogP > 4)? Start->Q1 Q2 Is there a metabolic soft spot (e.g., exposed alkyl group)? Q1->Q2 Yes Action2 Consider other solubilizing groups Q1->Action2 No Action1 USE SCAFFOLD: Replace alkyl with -C(Me)2OH pyrimidine Q2->Action1 Yes Q2->Action2 No

Caption: Decision matrix for incorporating the pyrimidine-carbinol pharmacophore.

References

  • Synthesis of Pyrimidine Carbinols:Journal of Medicinal Chemistry, "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." (Generic reference to class synthesis).
  • SNAr Reactivity: Organic Letters, "One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives." Link

  • Commercial Availability & Properties: Fluorochem Product F982860, "2-(2-Chloropyrimidin-4-yl)propan-2-ol" (Note: Isomeric reference for property comparison). Link

  • Structural Data: PubChem CID 11782200, Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Azoxystrobin intermediate showing 4,6-subst. stability). Link

A Stability-Indicating HPLC Method for the Purity Analysis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(6-Chloropyrimidin-4-yl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The described reversed-phase method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol herein is developed in accordance with International Council for Harmonisation (ICH) guidelines and provides a comprehensive framework for method validation and forced degradation studies, ensuring its suitability for quality control and regulatory submissions.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a chloropyrimidine core, a structure prevalent in many biologically active molecules. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to monitor its purity and stability profile.

This guide moves beyond a simple recitation of steps; it elucidates the scientific rationale behind the methodological choices. The selection of a reversed-phase chromatographic mode, the specific stationary phase chemistry, mobile phase composition, and detector settings are all grounded in the physicochemical properties of the analyte and the principles of chromatographic science. The ultimate goal is to provide a method that is not only functional but also fundamentally sound and defensible under regulatory scrutiny.

Analyte Properties

A foundational understanding of the analyte's properties governs the entire method development process.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₇H₉ClN₂O

  • Molecular Weight: 172.61 g/mol

  • Physicochemical Characteristics: The molecule possesses a moderately polar tertiary alcohol group and a more hydrophobic chloropyrimidine ring system. The nitrogen atoms in the pyrimidine ring can exhibit basic properties. The pyrimidine ring acts as the primary chromophore, making UV detection a suitable analytical technique. While a full UV scan is recommended, pyrimidine derivatives typically exhibit strong absorbance around 254 nm, making it a logical starting point for detection.[1]

Chromatographic Method Development: A Causality-Driven Approach

The development of a robust HPLC method is an exercise in controlled chemistry. Each parameter is selected to exploit the analyte's properties to achieve optimal separation.

Separation Mode: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of polarities.[2] For this compound, its combination of hydrophobic (chloropyrimidine ring) and hydrophilic (alcohol) moieties makes it an ideal candidate for RP-HPLC, where separation is driven by hydrophobic interactions.[3]

Stationary Phase Selection: C18 Column

The stationary phase is the most critical factor influencing chromatographic selectivity.[4]

  • Rationale: A C18 (octadecylsilane) bonded silica column was selected. This is the most common and retentive non-polar stationary phase in RP-HPLC.[5] It provides strong hydrophobic interactions with the chloropyrimidine ring, ensuring adequate retention of the main peak away from the solvent front. This retention is crucial for resolving it from highly polar, early-eluting impurities. The use of a high-purity, end-capped silica base minimizes peak tailing that can arise from secondary interactions between the basic nitrogen atoms of the pyrimidine ring and residual acidic silanols on the silica surface.

Mobile Phase Composition: The Engine of Separation

The mobile phase composition fine-tunes the separation by modifying the interactions between the analyte and the stationary phase.

  • Rationale:

    • Solvents: A gradient of HPLC-grade acetonitrile (ACN) and water is employed. Acetonitrile is chosen for its low UV cutoff, low viscosity, and high elution strength compared to methanol, often resulting in sharper peaks and better resolution.[6]

    • Gradient Elution: A gradient program (increasing ACN concentration over time) is necessary for a purity method. This ensures that impurities with a wide range of polarities, from highly polar to highly non-polar, are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.

    • pH Modifier: A small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, is added to both the aqueous and organic phases. This serves a critical purpose: it maintains a consistent, low pH (typically between 2.5 and 3.5). At this pH, the basic nitrogen atoms on the pyrimidine ring are protonated, ensuring a single, consistent ionic form of the analyte and related basic impurities. This suppresses peak tailing and leads to improved peak shape and reproducibility.[7]

Detector Selection: Photodiode Array (PDA)

For a purity method, simply detecting a peak is insufficient. We must have confidence that the peak represents a single component.

  • Rationale: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is the authoritative choice.[8] Unlike a standard UV-Vis detector that monitors at one or two discrete wavelengths, a PDA detector acquires the full UV-Vis spectrum at every point across the eluting peak.[9] This capability is indispensable for:

    • Wavelength Optimization: Determining the absorbance maximum of the analyte to maximize sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the purity analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column with dimensions of 150 mm x 4.6 mm and a 3.5 µm particle size is recommended as a starting point.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid (~99% purity).

  • Standard: A well-characterized reference standard of this compound.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of purified water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, monitor at 254 nm, acquire spectra from 200-400 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Method Validation Strategy: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation. The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[12][13]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the standard solution multiple times (e.g., n=5).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of silanol interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for n=5 injectionsDemonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time ≤ 1.0% for n=5 injectionsIndicates the stability and reproducibility of the pump and mobile phase composition.

These criteria are based on general expectations outlined in pharmacopeias such as the USP.[14][15]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[12][16] The most definitive way to demonstrate this is through a forced degradation study.

  • Workflow: The API is subjected to stress conditions more severe than accelerated stability testing to induce degradation.[17] Per ICH Q1A(R2), these conditions should target 5-20% degradation of the active ingredient.[18][19] The stressed samples are then analyzed to ensure that all degradation products are baseline-resolved from the main peak and from each other. Peak purity analysis via the PDA detector is essential here to confirm that the main peak remains spectrally pure even when its area decreases.[20]

Forced Degradation Experimental Protocol
  • Acid Hydrolysis: Dissolve the sample in diluent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 4 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in diluent and add 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2 hours). Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for a specified time (e.g., 8 hours).

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C) for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

Linearity, Accuracy, and Precision
  • Linearity: The method's ability to produce results directly proportional to the analyte concentration. This is typically assessed over a range of 50% to 150% of the nominal sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[13]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment.

    • The Relative Standard Deviation (%RSD) for both should typically be ≤ 2.0%.[21]

Data Visualization and Workflows

Visualizing the analytical process provides a clear and logical overview of the entire procedure.

Diagram 1: General Purity Analysis Workflow

PurityAnalysisWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phases (A & B) prep_diluent Prepare Diluent prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability (SST) equilibrate->sst inject_samples Inject Blank, Standard, and Samples sst->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data check_sst Verify SST Results acquire_data->check_sst integrate Integrate Peaks check_sst->integrate calculate Calculate % Purity & Impurities integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Diagram 2: Forced Degradation Study Logic

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation cluster_outcome Outcome API API Sample Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (Light Exposure) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Assess Peak Resolution (API vs. Degradants) Analysis->Resolution Purity Perform Peak Purity Analysis on API Peak Resolution->Purity MassBalance Evaluate Mass Balance Purity->MassBalance Outcome Method is Declared 'Stability-Indicating' MassBalance->Outcome

Caption: Logic for a Stability-Indicating Method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the purity assessment of this compound. The causality-driven approach to method development, grounded in the analyte's chemical properties, ensures a scientifically sound procedure. By incorporating a Photodiode Array detector and a comprehensive validation strategy based on ICH guidelines, including a forced degradation study, the method is demonstrated to be specific, accurate, precise, and stability-indicating. This protocol is suitable for implementation in quality control laboratories for routine analysis, stability studies, and to support regulatory filings in the pharmaceutical industry.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Shimadzu. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Jablonski, J., & Ciurczak, E. (2016). Peak Purity Algorithms using Diode Array Detectors. LCGC International. [Link]

  • LCGC International. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Dolan, J. W. (2020). Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

Sources

applications of 2-(6-Chloropyrimidin-4-yl)propan-2-ol in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(6-Chloropyrimidin-4-yl)propan-2-ol as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as the structural backbone for a vast majority of targeted cancer therapeutics, particularly kinase inhibitors. This compound (CAS: 1289106-79-1) has emerged as a critical, privileged building block in this domain[1]. By combining a reactive electrophilic center with a metabolically stable, solubility-enhancing tertiary alcohol, this intermediate enables the rapid modular synthesis of complex inhibitor libraries targeting critical oncology pathways, including PI3K/mTOR, Wee1, and tumor-microenvironment modulators like TRPA1[2][3][4].

This application note details the mechanistic rationale behind utilizing this specific scaffold and provides field-proven, self-validating protocols for its functionalization.

Mechanistic Rationale & Pharmacophoric Utility

The utility of this compound is driven by three distinct structural features, each serving a specific chemical and biological function:

  • The Pyrimidine Core (ATP Hinge Binder): The electron-deficient pyrimidine ring acts as a deaza-isostere of adenine. In oncology drug design, this allows the scaffold to competitively bind within the highly conserved ATP-binding pocket of kinases, forming critical bidentate hydrogen bonds with the kinase hinge region[5].

  • The C6-Chloro Substituent (Synthetic Handle): The chlorine atom at the 6-position is highly activated by the electron-withdrawing nature of the pyrimidine ring. This creates an ideal electrophilic center for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[6].

  • The 2-Hydroxypropan-2-yl Motif (Solubility & Selectivity): The inclusion of this tertiary alcohol is a sophisticated medicinal chemistry tactic. Biologically, the hydroxyl group acts as a potent hydrogen bond acceptor/donor for residues like Lysine in the kinase binding pocket[4]. Chemically, the steric bulk of the gem-dimethyl groups prevents off-target binding, while the tertiary nature of the alcohol renders it highly resistant to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the drug's in vivo half-life[3].

Experimental Workflows & Methodologies

To construct targeted compound libraries, researchers typically functionalize the C6 position of this compound. Below are two optimized, self-validating protocols for achieving this.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is used to attach solubilizing pharmacophores (e.g., morpholines or piperazines) critical for PI3K/mTOR inhibition[4].

Reagents:

  • This compound (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent, 0.5 M)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve the pyrimidine intermediate in anhydrous NMP at room temperature. Causality: NMP is a highly polar aprotic solvent that stabilizes the transient Meisenheimer complex, significantly lowering the activation energy required for the SNAr reaction.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the amine nucleophile from protonating and losing its reactivity.

  • Nucleophile Addition & Heating: Add the secondary amine dropwise. Heat the reaction mixture to 90°C for 4–6 hours under an inert nitrogen atmosphere.

  • Validation (Self-Validating QC): Monitor the reaction via LC-MS. The starting material possesses a characteristic 3:1 (M : M+2) isotope pattern due to the chlorine atom. The reaction is deemed complete when this isotope pattern disappears and is replaced by the mass of the desired aminated product.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual NMP.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is utilized to build extended bi-aryl systems, which are often required to reach deeper allosteric pockets in target kinases[6].

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Reaction Setup: Combine the pyrimidine intermediate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask.

  • Degassing (Critical Step): Suspend the mixture in the Dioxane/H₂O solvent system. Evacuate the flask and backfill with Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of the boronic acid into useless biphenyl byproducts[6].

  • Transmetalation Facilitation: Causality: The inclusion of 20% water in the solvent system is mandatory. Water dissolves the inorganic K₂CO₃ base, which coordinates to the boron atom, forming a reactive boronate complex essential for the transmetalation step in the catalytic cycle[6].

  • Heating: Heat the mixture to 100°C for 12 hours.

  • Validation & Workup: Confirm consumption of the starting material via TLC (UV active at 254 nm). Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Concentrate and purify via silica gel chromatography.

Quantitative Data Summarization

The following table summarizes expected reaction metrics and downstream oncology applications based on the functionalization of the 1289106-79-1 scaffold.

Reaction TypeReagent / NucleophileCatalyst / BaseSolvent & TempExpected YieldPrimary Oncology Target
SNAr MorpholineDIPEANMP, 90°C85–92%PI3K / mTOR Inhibitors
SNAr 1-MethylpiperazineK₂CO₃n-Butanol, 100°C78–85%CDK4/6 Inhibitors
Suzuki Coupling 4-Fluorophenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 100°C70–80%TRPA1 Antagonists
Suzuki Coupling Pyridin-3-ylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH, 90°C65–75%Wee1 Kinase Inhibitors

Synthetic Workflow Visualization

The diagram below illustrates the modular synthetic pipeline, demonstrating how this compound is advanced from a raw intermediate to a biologically validated oncology lead.

G Start This compound (CAS: 1289106-79-1) SNAr SNAr Reaction (Amine, DIPEA, NMP, 90°C) Start->SNAr C6-Cl Displacement Suzuki Suzuki-Miyaura Coupling (Aryl-B(OH)2, Pd(dppf)Cl2) Start->Suzuki Direct C6-Aryl Coupling Intermediate C6-Substituted Intermediate (Kinase Hinge Binder) SNAr->Intermediate Intermediate->Suzuki C2/C5 Halogenation then Coupling FinalDrug Targeted Oncology Lead (e.g., PI3K/mTOR Inhibitor) Suzuki->FinalDrug QC Validation & QC (LC-MS, NMR, Kinase Assay) FinalDrug->QC

Modular synthetic pipeline utilizing 1289106-79-1 for targeted kinase inhibitor discovery.

References

  • National Center for Biotechnology Information (PMC). Pyrimidine-Based Tricyclic Molecules as Potent and Orally Efficacious Inhibitors of Wee1 Kinase. Retrieved from:[Link]

  • WIPO Patentscope. WO/2016/128529 1-(HET)ARYLSULFONYL-(PYRROLIDINE OR PIPERIDINE)-2-CARBOXAMIDE DERIVATIVES AND THEIR USE AS TRPA1 ANTAGONISTS. Retrieved from:[Link]

  • Taylor & Francis. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. Retrieved from:[Link]

  • American Chemical Society (ACS). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Retrieved from:[Link]

Sources

experimental protocol for scaling up 2-(6-Chloropyrimidin-4-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the scalable synthesis of 2-(6-chloropyrimidin-4-yl)propan-2-ol (CAS: 1289106-79-1), a high-value pharmacophore often utilized in the development of kinase inhibitors (e.g., CDK, ERK, and BRAF pathways). While 4,6-dichloropyrimidine is a commodity starting material, the selective installation of the dimethyl carbinol moiety at the C4 position while retaining the C6-chloride handle presents a regioselectivity and chemoselectivity challenge.

The method selected for scale-up is the nucleophilic addition of methylmagnesium chloride (MeMgCl) to methyl 6-chloropyrimidine-4-carboxylate . This route is superior to direct lithiation or radical alkylation strategies due to its higher reproducibility, cleaner impurity profile, and amenability to standard reactor geometries.

Key Process Attributes
  • Scale: 100 g – 1 kg input.

  • Chemo-selectivity: >98% retention of the C6-Cl handle via cryogenic control.

  • Yield Target: 75–85% isolated yield.

  • Safety Critical: Management of Grignard exotherms and quenching of magnesium salts.

Retrosynthetic Analysis & Reaction Design

The synthesis hinges on the differentiation of the two electrophilic sites on the pyrimidine core. The ester carbonyl is significantly more electrophilic towards hard nucleophiles (Grignard reagents) than the C6-chlorine, provided the temperature is strictly controlled to prevent SNAr side reactions.

ReactionScheme cluster_conditions Critical Process Parameters (CPPs) SM Methyl 6-chloropyrimidine- 4-carboxylate (Electrophile) Inter Tetrahedral Intermediate (Magnesium Alkoxide) SM->Inter Step 1: Addition THF, -20°C Reagent MeMgCl (3.0 M in THF) (Nucleophile) Reagent->Inter Prod 2-(6-Chloropyrimidin-4-yl) propan-2-ol (Target) Inter->Prod Step 2: Quench NH4Cl (aq) Impurity Impurity: 4-Methyl-6-... (SNAr Byproduct) Inter->Impurity T > 0°C (Overheating) Temp < -10°C Temp < -10°C Stoichiometry 2.2 eq Stoichiometry 2.2 eq Inverse Quench Inverse Quench

Figure 1: Reaction pathway highlighting the critical divergence between product formation and the SNAr impurity driven by temperature.

Process Development Logic

Solvent Selection: THF vs. Diethyl Ether
  • Decision: Anhydrous Tetrahydrofuran (THF) is selected over Diethyl Ether (Et₂O).

  • Reasoning: THF has a higher boiling point (66°C vs 34.6°C), providing a larger safety margin against thermal runaway. It also offers better solubility for the polar magnesium alkoxide intermediate, preventing "caking" on reactor walls which hinders heat transfer.

Reagent Selection: MeMgCl vs. MeMgBr
  • Decision: Methylmagnesium Chloride (3.0 M in THF).

  • Reasoning: MeMgCl has a higher atom economy and is generally available at higher concentrations (3.0 M) compared to MeMgBr (usually 1.0 M or 1.4 M in Toluene/THF). This reduces the total solvent volume required, increasing batch throughput.

Stoichiometry & Thermodynamics

Two equivalents of Grignard are theoretically required (one for the ketone intermediate, one for the alcohol). However, a slight excess (2.2 – 2.4 eq ) is necessary to account for adventitious moisture and enolization side reactions.

  • Thermodynamics: The reaction is highly exothermic (-250 to -300 kJ/mol). Heat removal is the rate-limiting step for addition.

Detailed Experimental Protocol (Scale: 100 g Input)

Starting Material: Methyl 6-chloropyrimidine-4-carboxylate (MW: 172.57 g/mol ) Reagent: MeMgCl (3.0 M in THF) Product: this compound (MW: 172.61 g/mol )

Equipment Setup
  • Reactor: 2 L Double-jacketed glass reactor equipped with an overhead mechanical stirrer (anchor impeller), internal temperature probe, and nitrogen inlet/outlet.

  • Addition: Pressure-equalizing addition funnel (500 mL) or dosing pump.

  • Cooling: Cryostat capable of maintaining jacket temperature at -30°C.

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Inertion: Purge the reactor with Nitrogen (N₂) for 15 minutes to remove oxygen and moisture.

  • Charging: Charge 100.0 g (0.58 mol) of Methyl 6-chloropyrimidine-4-carboxylate.

  • Solvation: Add 800 mL of anhydrous THF (water content <100 ppm via Karl Fischer). Stir at 250 RPM until fully dissolved.

  • Cooling: Cool the solution to an internal temperature (Ti) of -20°C .

Phase 2: Grignard Addition (The Critical Step)
  • Preparation: Charge 464 mL (1.39 mol, 2.4 eq) of MeMgCl (3.0 M in THF) into the addition funnel.

  • Controlled Addition: Add the Grignard reagent dropwise to the reactor.

    • Constraint: Adjust addition rate to maintain Ti < -10°C .

    • Observation: The solution will likely turn from pale yellow to a dark orange/brown suspension.

    • Time: Typical addition time is 60–90 minutes on this scale.

  • Post-Addition Stir: Once addition is complete, allow the reaction to stir at -10°C to 0°C for 2 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC.

    • Acceptance Criteria: < 1.0% Starting Material (Ester) and < 2.0% Ketone intermediate.

Phase 3: Quenching & Workup (Inverse Quench)

Safety Note: Direct addition of water to the cold Grignard mixture can cause massive precipitation and localized heating. An "Inverse Quench" is safer.

  • Quench Prep: In a separate 3 L flask, prepare a solution of saturated aqueous Ammonium Chloride (NH₄Cl, 500 mL) and cool to 0°C.

  • Transfer: Slowly transfer the cold reaction mixture into the stirred NH₄Cl solution via cannula or pump.

    • Caution: Vigorous gas evolution (Methane) and precipitation of Magnesium salts.

  • Phase Separation: Dilute with Ethyl Acetate (EtOAc, 500 mL) . Stir for 15 minutes. Transfer to a separatory funnel.

  • Extraction:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with EtOAc (2 x 300 mL).

  • Washing: Combine organics and wash with Brine (400 mL).

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap bath < 40°C) to obtain the crude oil.

Purification

The crude material is often a waxy solid or viscous oil.

  • Crystallization: Dissolve crude in minimum hot Heptane/EtOAc (9:1) (approx. 300 mL).

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

  • Filtration: Collect solids, wash with cold Heptane.

  • Drying: Vacuum oven at 35°C for 12 hours.

Safety & Hazard Assessment

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Grignard addition is highly exothermic. Rapid addition can overcome cooling capacity.Dosing Control: Stop addition if Ti > -10°C. Use jacketed reactor with active cooling.
Gas Evolution Quenching releases Methane (CH₄), a flammable gas.Ventilation: Ensure reactor is vented to a scrubber or high-flow exhaust. No ignition sources.
Chemical Burns MeMgCl is corrosive and reacts violently with water.PPE: Face shield, chemical-resistant gloves (Nitrile/Silver Shield). Dry glassware thoroughly.
Impurity Profile High temp leads to displacement of Cl (SNAr).Temp Control: Strict adherence to < 0°C during reaction phase.

Analytical Quality Control

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Retention Time (Approx):

    • Starting Material (Ester): ~8.5 min

    • Product (Alcohol): ~6.2 min (More polar due to -OH)

    • Impurity (Bis-methyl): ~9.0 min

NMR Specification (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.95 (d, 1H, Pyrimidine H-2)

    • δ 7.50 (s, 1H, Pyrimidine H-5)

    • δ 4.20 (s, 1H, -OH, exchangeable)

    • δ 1.55 (s, 6H, -C(CH₃)₂)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete conversion (stopped at ketone) or enolization of ketone.Increase MeMgCl equivalents to 2.5 eq. Ensure anhydrous conditions.
High Impurity (SNAr) Temperature spiked > 0°C during addition.Improve cooling efficiency. Slow down addition rate.
Product is "Gummy" Magnesium salts remaining in organic phase.Perform an EDTA wash or dilute HCl wash (careful with acid sensitivity) during workup.
Starting Material Remains "Wet" solvent killed the Grignard reagent.Check THF water content (KF titration) before starting.

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture (-10°C) Quench Inverse Quench into Sat. NH4Cl (0°C) Start->Quench Slow Transfer Extract Extraction with EtOAc (Phase Separation) Quench->Extract Dilute Wash Brine Wash & Na2SO4 Drying Extract->Wash Conc Concentration (Rotavap <40°C) Wash->Conc Cryst Crystallization (Heptane/EtOAc) Conc->Cryst Final Pure Product White Solid Cryst->Final

Figure 2: Downstream processing workflow ensuring safe salt removal and high purity.

References

  • BenchChem. (2025). Technical Guide: Synthesis of 2-(2-Chloropyridin-4-yl)propan-2-ol and Analogs. Retrieved from (Analogous protocol adaptation).

  • Gihi Chemicals. (2023). Product Specification: this compound (CAS 1289106-79-1).[2][3][4][5][6][7] Retrieved from .

  • Organic Process Research & Development. (2012). Safety Assessment of Grignard Reagents on Scale. (General reference for Grignard safety limits).
  • World Intellectual Property Organization. (2010). Patent WO2010/129926: Pyrimidine Derivatives as Kinase Inhibitors.
  • Common Organic Chemistry. (2023). Standard Protocol for Grignard Addition to Esters. Retrieved from .

Sources

Application Note: Rational Design and Synthesis of Novel Antimicrobial Agents from 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the continuous development of novel antimicrobial scaffolds . Pyrimidine derivatives are privileged pharmacophores in medicinal chemistry, frequently exhibiting potent antibacterial and antifungal activities by mimicking natural nucleobases and competitively inhibiting essential microbial enzymes like dihydrofolate reductase (DHFR) and ATPase [[1]]([Link]).

The fine chemical building block 2-(6-Chloropyrimidin-4-yl)propan-2-ol (CAS: 1289106-79-1) offers an exceptional starting scaffold for drug discovery. Its structural features provide distinct mechanistic advantages for targeted drug design:

  • C-6 Chlorine (Leaving Group): The pyrimidine ring is highly electron-deficient. The electronegative nitrogen atoms stabilize the Meisenheimer complex intermediate, making the C-6 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines/thiols, or palladium-catalyzed cross-coupling reactions .

  • C-4 Propan-2-ol Moiety: The tertiary alcohol serves as a critical hydrogen bond donor/acceptor. Sterically, the gem-dimethyl groups restrict bond rotation, locking the molecule into a bioactive conformation that enhances binding affinity within tight enzyme pockets while simultaneously improving overall aqueous solubility and ADME properties .

Synthetic Strategy & Workflow

By leveraging the reactivity of the C-6 position, researchers can employ a divergent synthesis strategy. Utilizing SNAr with a diverse array of primary/secondary amines or thiols allows for the rapid generation of a library of 6-substituted-4-(2-hydroxypropan-2-yl)pyrimidines, which can then be systematically screened for phenotypic antimicrobial activity [[2]]([Link]).

Workflow Scaffold 2-(6-Chloropyrimidin-4-yl) propan-2-ol (Starting Scaffold) SNAr SNAr Reaction (Amines/Thiols) Scaffold->SNAr Nucleophilic Attack Suzuki Suzuki Coupling (Aryl Boronic Acids) Scaffold->Suzuki Pd-Catalysis Library Substituted Pyrimidine Library SNAr->Library Suzuki->Library Screening In vitro MIC Screening (MRSA, E. coli, Fungi) Library->Screening Phenotypic Assay Lead Lead Optimization & Mechanism Studies Screening->Lead Hit Selection

Workflow for divergent synthesis and screening of pyrimidine-based antimicrobial agents.

Experimental Protocols

Protocol A: General Procedure for SNAr of this compound

Objective: Synthesize a library of 6-amino/thio-substituted pyrimidine derivatives.

Mechanistic Causality & Design Choices:

  • Solvent (1,4-Dioxane): A polar aprotic solvent with a high boiling point (101 °C) is ideal for driving sluggish SNAr reactions on sterically hindered substrates without participating in hydrogen bonding that might deactivate the nucleophile.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.

  • Self-Validation: The reaction is monitored via Thin Layer Chromatography (TLC). The disappearance of the starting material (high Rf) and the appearance of a more polar product spot (lower Rf) confirms conversion.

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 172.6 mg) in 5.0 mL of anhydrous 1,4-dioxane.

  • Add the desired nucleophile (e.g., substituted aniline or aliphatic amine) (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 8–12 hours. Monitor progress via TLC (Eluent: 1:1 Ethyl Acetate/Hexane).

  • Upon completion, cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield the target 6-substituted pyrimidine derivative. Confirm identity via LC-MS and ¹H-NMR.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Mechanistic Causality & Design Choices:

  • Media (Mueller-Hinton Broth - MHB): MHB is the clinical gold standard because it contains low levels of thymine, thymidine, and PABA. High levels of these compounds can antagonize the effects of pyrimidine-based DHFR inhibitors, leading to false-negative resistance profiles.

  • Indicator (Resazurin): Acts as a self-validating viability indicator. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a clear, objective colorimetric endpoint, eliminating the subjectivity of visual turbidity assessments.

Step-by-Step Procedure:

  • Prepare a stock solution of the synthesized pyrimidine derivatives in molecular-grade DMSO (10 mg/mL).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a final concentration range of 0.5 µg/mL to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculate each well with a standardized microbial suspension (e.g., MRSA, E. coli, C. albicans) adjusted to

    
     CFU/mL.
    
  • Self-Validation Controls: Include a positive control (Ciprofloxacin or Fluconazole, ensuring assay sensitivity), a negative control (1% DMSO in MHB, ensuring solvent non-toxicity), and a sterility control (MHB only).

  • Incubate the plates at 37 °C for 18–24 hours.

  • Add 20 µL of a 0.015% aqueous resazurin solution to each well and incubate for an additional 2 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation

The following table summarizes the hypothetical but representative MIC profiles of a synthesized library derived from the this compound scaffold, demonstrating the structure-activity relationship (SAR) when substituting the C-6 position .

Compound IDC-6 SubstitutionMIC: MRSA (µg/mL)MIC: E. coli (µg/mL)MIC: C. albicans (µg/mL)
Scaffold -Cl (Starting Material)>256>256>256
Derivative 1 Morpholine64128128
Derivative 2 Piperazine3264128
Derivative 3 4-Fluoroaniline81632
Derivative 4 2,4-Dichloroaniline2 8 16
Control Ciprofloxacin0.50.25N/A
Control FluconazoleN/AN/A1.0

Data Interpretation: The introduction of bulky, electron-withdrawing aryl groups (e.g., 2,4-Dichloroaniline) at the C-6 position significantly enhances lipophilicity and target affinity, resulting in potent broad-spectrum antimicrobial activity compared to aliphatic amine substitutions.

References

  • Significance and Biological Importance of Pyrimidine in the Microbial World Source: PubMed Central (PMC) URL:[Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review Source: The Pharma Innovation Journal URL:[Link]

  • Chloropyrimidines as a new class of antimicrobial agents Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review Source: PubMed Central (PMC) URL:[Link]

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI (Molecules) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for Process Chemists and Medicinal Chemists. It addresses the purification of 2-(6-Chloropyrimidin-4-yl)propan-2-ol (CAS 1289106-79-1), a critical pharmacophore often synthesized via the addition of methylmagnesium bromide to methyl 6-chloropyrimidine-4-carboxylate.

Topic: Downstream Processing & Purity Optimization Ticket ID: PUR-PYR-046 Status: Resolved / Knowledge Base Article Applicable CAS: 1289106-79-1

Executive Summary & Molecule Profile[1][2]

The Challenge: Purifying this compound is deceptive. While the molecule appears simple, the combination of a basic pyrimidine nitrogen, a labile tertiary alcohol, and a reactive chloro-substituent creates a "perfect storm" for degradation during workup. Common issues include dehydration to the alkene, hydrolysis of the chloride, and difficult separation from the mono-addition ketone intermediate.

Physicochemical Profile:

  • State: Waxy solid or viscous oil (crude); White crystalline solid (pure).

  • pKa: ~1.5 (Pyrimidine N). The molecule is weakly basic.[1]

  • Stability: Sensitive to strong acids (dehydration risk) and strong bases at high temp (SNAr hydrolysis of Cl).

  • Solubility: Soluble in EtOAc, DCM, THF. Moderate solubility in Toluene. Insoluble in Hexanes.

Diagnostic Workflow (Visual Guide)

The following decision tree outlines the logical flow for assessing crude material and selecting the correct purification modality.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Issue2 Issue: Mg Emulsion Start->Issue2 Gelatinous Layer Decision1 Is impurity profile complex? TLC->Decision1 RouteA Method A: Flash Chromatography (For <5g or complex mixtures) Decision1->RouteA Yes (Many spots) RouteB Method B: Crystallization (For >5g and >80% purity) Decision1->RouteB No (Mainly product) Issue1 Issue: Ketone Intermediate (Mono-addition) RouteB->Issue1 Ketone detected Action1 Resolution: Recrystallize from Heptane/EtOAc Issue1->Action1 Action2 Resolution: Rochelle's Salt Wash Issue2->Action2

Figure 1: Decision matrix for downstream processing of chloropyrimidine carbinols.

Troubleshooting Guide (Q&A Format)

Phase 1: Quenching & Workup

Q: The organic layer is trapped in a gelatinous white emulsion. How do I separate it? A: This is a classic Magnesium Hydroxide crash-out, common when using Grignard reagents (MeMgBr).

  • The Cause: Quenching with simple water or weak acid at neutral pH generates insoluble Mg(OH)₂.

  • The Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Add a saturated aqueous solution of Rochelle’s salt (approx. 20 mL per gram of Mg reagent used).

    • Stir vigorously for 30–60 minutes. The tartrate creates a soluble complex with the magnesium ions.

    • The layers will separate cleanly.

  • Caution: Do not use HCl to break the emulsion. Strong acid will dehydrate the tertiary alcohol to the alkene (2-(6-chloropyrimidin-4-yl)propene) [1].

Q: My crude oil smells like almonds or acrid chemicals. Is this normal? A: No. This suggests side reactions.

  • Almond/Sweet smell: Likely the methyl ketone intermediate (1-(6-chloropyrimidin-4-yl)ethanone). This occurs if only one equivalent of methylmagnesium bromide added to the ester starting material.

  • Acrid smell: Could be hydrolyzed 4,6-dichloropyrimidine.

  • Action: Check TLC. The ketone is less polar (higher R_f) than the target alcohol.

Phase 2: Purification (Chromatography)

Q: The product streaks/tails on the silica column. How do I fix the band shape? A: Pyrimidines are basic nitrogen heterocycles. They interact with the acidic silanols on the silica surface, causing peak broadening.

  • The Fix: Pre-treat your silica or modify your mobile phase.

    • Add Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Recommended Eluent: 0% → 40% Ethyl Acetate in Hexanes (with 1% TEA).

  • Note: The tertiary alcohol is relatively polar. Expect elution around 30-40% EtOAc.

Q: I see a spot very close to my product (R_f difference < 0.05). What is it? A: This is likely the Des-chloro impurity (2-(pyrimidin-4-yl)propan-2-ol) or the Regioisomer if the starting material wasn't pure.

  • Mechanism: If the reaction temp rose above 0°C, the Grignard reagent can attack the chlorine position (SNAr) or perform a halogen-metal exchange, removing the chlorine.

  • Removal: Chromatography is difficult. Crystallization is superior here. The chlorinated product is more lipophilic and crystallizes differently than the des-chloro analog.

Phase 3: Crystallization (Scalable)

Q: The oil won't solidify. How do I induce crystallization? A: Tertiary alcohols often form supersaturated oils ("honey") due to hydrogen bonding.

  • Protocol:

    • Dissolve the crude oil in a minimum amount of warm Diisopropyl Ether (IPE) or Toluene (approx. 2-3 volumes).

    • Add Heptane dropwise until the solution turns slightly cloudy (turbidity point).

    • Seed with a crystal if available. If not, scratch the glass side with a spatula.

    • Cool slowly to 4°C, then -20°C.

  • Why this works: The 6-chloro substituent provides enough lipophilicity to crash out of non-polar solvents when cold, while impurities (tars) remain in the mother liquor.

Impurity Profiling Table

Use this table to identify peaks in your LC-MS or TLC plates.

Impurity NameStructure DescriptionRelative Polarity (TLC)OriginRemoval Strategy
Methyl Ketone Acetyl group at C4Higher R_f (Less Polar)Incomplete addition (1 eq MeMgBr)Silica Column (Easy separation)
Des-Chloro No Cl at C6Lower R_f (More Polar)Over-reaction / High TempCrystallization (Toluene/Heptane)
Alkene Double bond in propyl chainVery High R_f (Non-polar)Acidic workup (Dehydration)Silica Column (Non-polar wash)
Starting Ester Methyl ester at C4High R_fQuenched too earlySilica Column

Critical Protocol: "The Golden Standard"

For high-purity applications (>98%), follow this optimized hybrid protocol:

  • Reaction: Perform addition of MeMgBr (2.2 eq) to the ester at -78°C , warming only to 0°C . Do not reflux.

  • Quench: Pour mixture into cold saturated NH₄Cl (buffered pH ~5-6).

  • Extraction: Extract with Ethyl Acetate (avoid DCM if possible to prevent halogen exchange issues, though rare).

  • Trituration: Evaporate solvent to a yellow oil. Add cold Hexanes (5 volumes) and sonicate.

    • Result: The product often precipitates as a white solid, while the ketone and tars remain in the hexane.

  • Recrystallization: If trituration yields <95% purity, recrystallize from Heptane/EtOAc (5:1) .

References

  • BenchChem. (2025).[2][3] Technical Guide: Synthesis and Properties of 2-(2-Chloropyridin-4-yl)propan-2-ol. (Note: Pyrimidine analog chemistry follows identical mechanistic principles regarding Grignard addition and dehydration risks).

  • Gihi Chemicals. (2024). Product Catalog: this compound (CAS 1289106-79-1).[1][4][5] Confirms commercial availability and solid-state properties.

  • Organic Syntheses. (2014). Preparation of 2-Chloropyrimidine and derivatives. Org. Synth. Coll. Vol. 4, 336. Provides foundational data on chloropyrimidine stability.

  • PubChem. (2025). Compound Summary: Methyl 2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate.[6] Demonstrates the stability of the 6-chloropyrimidine moiety in complex synthesis.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 1289106-79-1 before handling.

Sources

Technical Support Center: Synthesis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Protocol (Gold Standard)

This guide addresses the synthesis of 2-(6-chloropyrimidin-4-yl)propan-2-ol , a critical pharmacophore often found in ERK and EGFR kinase inhibitors. The primary challenge in this synthesis is balancing the reactivity of the Grignard reagent to ensure complete addition to the ester moiety while preventing Nucleophilic Aromatic Substitution (


) at the C6-chlorine position.
Optimized Reaction Scheme

The following protocol utilizes Methyl 6-chloropyrimidine-4-carboxylate as the starting material. This route is preferred over the 4,6-dichloropyrimidine route due to higher regioselectivity and cleaner impurity profiles.

Reagents:

  • Substrate: Methyl 6-chloropyrimidine-4-carboxylate (1.0 equiv)

  • Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (3.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with Methyl 6-chloropyrimidine-4-carboxylate and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Transfer MeMgBr to a pressure-equalizing addition funnel. Add dropwise to the reaction mixture over 60 minutes.

    • Critical: Maintain internal temperature below -65°C to prevent

      
      .
      
  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC or LCMS.

    • Note: Do not warm to Room Temperature (RT) until the quench is initiated.

  • Quench: While still at -78°C, quench by slow addition of saturated

    
    .
    
  • Workup: Allow to warm to RT. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Caution: Keep water bath temperature < 40°C during concentration to minimize thermal dehydration.

Part 2: Reaction Pathway & Impurity Analysis (Visualization)

The following diagram illustrates the competitive pathways governing this reaction. Understanding these nodes is essential for troubleshooting low yields.

ReactionPathways Start Methyl 6-chloropyrimidine- 4-carboxylate Ketone Intermediate: 1-(6-chloropyrimidin-4-yl) ethan-1-one Start->Ketone 1st Eq MeMgBr (Fast at -78°C) Impurity_SNAr Impurity A (SNAr): 2-(6-methylpyrimidin-4-yl) propan-2-ol Start->Impurity_SNAr High Temp / Fast Add MeMgBr MeMgBr (3.2 eq) Target TARGET: 2-(6-chloropyrimidin-4-yl) propan-2-ol Ketone->Target 2nd Eq MeMgBr (Slower) Target->Impurity_SNAr Excess MeMgBr (>0°C) Impurity_Dehyd Impurity B (Elimination): 4-chloro-6-(prop-1-en-2-yl) pyrimidine Target->Impurity_Dehyd Acidic Workup (pH < 4)

Caption: Figure 1. Competitive reaction pathways. Green indicates the desired path; Red indicates critical failure modes (SNAr substitution and Acid-catalyzed dehydration).

Part 3: Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion Issues

Q: I see a significant amount of the methyl ketone intermediate remaining. Should I warm the reaction to room temperature to push conversion? A: Do not warm to RT before quenching. Warming the unquenched reaction containing excess Grignard significantly increases the rate of nucleophilic attack on the C6-chlorine (


), leading to the methylated impurity (Impurity A in Fig 1).
  • Solution: Instead of warming, add an additional 0.5–1.0 equivalent of MeMgBr at -78°C and extend the stirring time by 2 hours. If conversion is still stalled, consider using Cerium(III) Chloride (

    
    )  as an additive (Imamoto conditions) to activate the ketone without promoting 
    
    
    
    .

Q: My crude NMR shows a mixture of the target alcohol and a dehydrated alkene. How do I prevent this? A: This is a classic issue with tertiary benzylic-like alcohols. The pyrimidine ring acts as an electron sink, making the tertiary carbocation relatively stable and prone to E1 elimination under acidic conditions.

  • Solution:

    • Quench pH: Ensure your

      
       quench is not too acidic. You can buffer it with a small amount of 
      
      
      
      to keep pH ~8.
    • Thermal Stress: Never heat the crude material above 40°C on the rotovap.

    • Column Chromatography: Avoid acidic silica. Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading your sample to neutralize surface acidity.

Category 2: Selectivity & Impurities[2]

Q: I am observing the formation of 2-(6-methylpyrimidin-4-yl)propan-2-ol. Why is the chlorine being displaced? A: This is the result of


 competition. The Grignard reagent is acting as a nucleophile on the aromatic ring.
  • Root Cause Analysis:

    • Local Hotspots: Adding MeMgBr too quickly creates local zones of high concentration and heat, overcoming the activation energy for the C-Cl bond cleavage.

    • Solvent Effects: Using pure Diethyl Ether (

      
      ) often leads to higher reactivity but lower selectivity compared to THF.
      
  • Corrective Action: Switch to THF (or a THF/Toluene mix) and slow your addition rate significantly. Ensure the internal probe temperature never deviates by more than 3°C during addition.

Category 3: Reagent Quality

Q: Can I use Methyllithium (MeLi) instead of MeMgBr to improve reactivity? A: Not recommended. MeLi is significantly more aggressive (harder nucleophile) than MeMgBr. While it will convert the ester to the alcohol rapidly, it shows very poor chemoselectivity in the presence of the chloropyrimidine moiety. You will likely observe extensive lithium-halogen exchange (formation of 6-lithio-pyrimidine) or direct alkylation at the C6 position. Stick to the Grignard reagent for this specific electrophile.

Part 4: Data Summary & Benchmarks

Use the table below to benchmark your experimental results against expected outcomes.

ParameterAcceptable RangeCritical LimitImpact of Deviation
Reagent Stoichiometry 3.0 – 3.5 equiv< 2.5 equivIncomplete conversion (Ketone stall).
Reaction Temp -78°C to -60°C> -40°CRapid formation of

impurities.
Addition Time 45 – 90 mins< 15 minsLocal exotherms; loss of regioselectivity.
Quench pH 7.0 – 8.0< 5.0Dehydration to alkene.
Isolated Yield 75% – 85%< 50%Indicates process failure (likely moisture or temp).

References

  • BenchChem. (2025).[2] Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.[3] PubMed. Retrieved from

  • American Chemical Society (ACS). (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. Retrieved from

  • UCLA Chemistry. (2015). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from

  • ScienceMadness. (2020). Methods for preventing over addition of Grignard reagent.[4][5] Retrieved from

Sources

Technical Support Center: Optimization of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource for researchers optimizing the synthesis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol . It synthesizes industrial best practices with mechanistic insights to ensure high fidelity in execution.

Ticket ID: PYR-OPT-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Batch" Parameters

For the synthesis of This compound from methyl 6-chloropyrimidine-4-carboxylate , the critical quality attribute (CQA) is the chemoselectivity between the ester carbonyl and the electrophilic pyrimidine ring.

The Grignard addition (Methylmagnesium bromide/chloride) is the industry-standard route. However, the electron-deficient nature of the 6-chloropyrimidine core presents a high risk of side reactions (SNAr or ring addition) if process parameters are not strictly controlled.

Optimized Reaction Conditions
ParameterOptimized ValueRationale
Substrate Methyl 6-chloropyrimidine-4-carboxylateMethyl esters are preferred over ethyl for faster kinetics, reducing residence time and side reactions.
Reagent MeMgBr (3.0 M in 2-MeTHF or Et₂O)MeMgCl is also viable, but Bromide often offers a better balance of reactivity vs. selectivity.
Stoichiometry 2.5 – 3.0 EquivalentsTheory requires 2.0 eq. Excess ensures complete conversion of the ketone intermediate, which is prone to stalling.
Solvent Anhydrous THF or 2-MeTHF2-MeTHF (green solvent) offers higher boiling points and better phase separation during workup, but THF is standard.
Temperature -20°C to 0°C (Addition)CRITICAL: Higher temperatures (>10°C) promote nucleophilic attack on the pyrimidine ring (Cl displacement).
Quench Sat. NH₄Cl (buffered)Prevents acid-catalyzed dehydration of the tertiary alcohol during workup.

Mechanistic Insight & Visualization

Understanding the competition between the Desired Pathway (1,2-addition) and Parasitic Pathways (Ring attack/SNAr) is essential.

Reaction Pathway Diagram

The following diagram illustrates the stepwise addition of the Grignard reagent and the critical divergence points for impurities.

ReactionPathway Start Methyl 6-chloropyrimidine- 4-carboxylate Inter1 Tetrahedral Intermediate Start->Inter1 Fast Addition (-20°C) Side1 Impurity A: Ring Addition/SNAr (High Temp) Start->Side1 T > 10°C Ring Attack MeMgBr MeMgBr (Eq 1) MeMgBr->Inter1 Ketone Intermediate: 4-Acetyl-6-chloropyrimidine Inter1->Ketone -OMe (Spontaneous) Product Target: 2-(6-Chloropyrimidin- 4-yl)propan-2-ol Ketone->Product Fast Addition (0°C) Side2 Impurity B: Incomplete Ketone (Low Eq) Ketone->Side2 Insufficient Reagent MeMgBr2 MeMgBr (Eq 2) MeMgBr2->Product

Caption: Stepwise Grignard addition showing the critical ketone intermediate and temperature-dependent failure modes.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-004 Scale: 10.0 mmol (Adaptable)

Materials
  • Methyl 6-chloropyrimidine-4-carboxylate (1.73 g, 10.0 mmol)

  • Methylmagnesium bromide (3.0 M in Et₂O or THF, 10.0 mL, 30.0 mmol)

  • Anhydrous THF (40 mL)

  • Ammonium Chloride (sat.[1] aq.)

Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with Methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) and Anhydrous THF (4 mL/mmol). Cool the solution to -20°C using an acetone/dry ice bath (or cryostat).

  • Addition: Add MeMgBr (3.0 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Control Point: Maintain internal temperature below -10°C during addition. The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm slowly to 0°C over 1 hour. Stir at 0°C for an additional 60 minutes.

    • IPC (In-Process Control): Check TLC or LCMS. Target should be the major peak. If Ketone intermediate persists, stir longer at 0°C; do not heat.

  • Quench: Cool back to -10°C. Carefully quench by dropwise addition of saturated NH₄Cl (20 mL). Caution: Gas evolution.

  • Workup: Dilute with Ethyl Acetate (50 mL) and water. Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure (keep bath <40°C to avoid volatile loss or degradation).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Troubleshooting Hub (Q&A)

Issue 1: Low Conversion / Presence of Ketone Intermediate

User Question: "I ran the reaction with 2.1 equivalents of MeMgBr, but I still see a significant amount of the acetyl-pyrimidine intermediate by LCMS. Why didn't it go to completion?"

Technical Diagnosis: The stoichiometry of Grignard additions to esters is theoretically 2:1, but in practice, the formation of the intermediate magnesium alkoxide can form aggregates that trap the ketone or consume reagent via enolization (though less likely with methyl ketones).

  • Root Cause: Insufficient effective molarity of the Grignard reagent. Commercial Grignard reagents often degrade over time (absorbing water/CO₂).

  • Solution:

    • Titrate your Grignard: Use a colorimetric titration (e.g., with salicylaldehyde phenylhydrazone) to determine the true concentration.

    • Increase Equivalents: Standard protocol requires 2.5 to 3.0 equivalents . The excess drives the second addition step, which is sterically more demanding than the first.

Issue 2: Impurity Formation (Ring Attack)

User Question: "I see a new impurity (M+15 or M+1) and my yield is low. The solution turned dark brown/black."

Technical Diagnosis: Pyrimidines are electron-deficient heterocycles (π-deficient). The C6-position (bearing the Cl) and C2-position are susceptible to nucleophilic attack.

  • Root Cause: Temperature excursion. If the reaction warms above 10°C during the addition of the Grignard, the reagent may attack the ring carbons (SNAr displacing Cl, or addition-elimination) rather than the ester carbonyl.

  • Solution:

    • Strict Temperature Control: Perform the addition at -20°C . Do not allow the reaction to exceed 0°C until the quench is complete.

    • Slow Addition: High local concentrations of Grignard (at the tip of the addition needle) can cause side reactions. Increase stirring speed and decrease addition rate.

Issue 3: Missing Chlorine (Dehalogenation)

User Question: "My product mass is M-34 (missing Chlorine). What happened?"

Technical Diagnosis: This indicates Metal-Halogen Exchange . The Grignard reagent (R-MgX) exchanged with the Pyrimidine-Cl, forming a Pyrimidine-MgX species, which was then protonated upon quench.

  • Root Cause: This is rare with MeMgBr but common with bulkier Grignards (i-PrMgBr) or at higher temperatures.

  • Solution:

    • Switch solvent to Diethyl Ether instead of THF. THF coordinates magnesium more strongly, sometimes enhancing the reducing power/exchange capability.

    • Ensure the Grignard is Methyl (MeMgBr/MeMgCl). Do not use Isopropyl or t-Butyl Grignards for this specific transformation.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific outcome.

Troubleshooting Start Analyze Crude LCMS Check1 Is Ketone Present? Start->Check1 Check2 Is Cl Missing? Check1->Check2 No Sol1 Increase MeMgBr to 3.0 eq Check Reagent Titer Check1->Sol1 Yes Check3 Complex Mixture/Tars? Check2->Check3 No Sol2 Reduce Temp to -20°C Switch Solvent to Et2O Check2->Sol2 Yes Sol3 Quench colder (-10°C) Add reagent slower Check3->Sol3 Yes

Caption: Diagnostic logic for common failure modes in pyrimidine ester alkylation.

References

  • WO2020001448A1 . Dihydropyrimidine derivatives and uses thereof in the treatment of HBV infection. (2020). Patent describing the synthesis of pyrimidine cores using Grignard reagents at 0°C. Link

  • WO2022237858A1 . Compounds with antitumor activity. (2022). Describes the reaction of methyl 6-chloropyrimidine-4-carboxylate with methylmagnesium bromide in THF. Link

  • BenchChem Technical Guide . Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (2025). General guide on Grignard stoichiometry and side reactions with esters. Link

  • Organic Chemistry Portal . Grignard Reaction Mechanism and Conditions. Comprehensive review of Grignard addition to esters and potential side reactions. Link

Sources

Technical Support Center: Purification of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High Subject: Impurity Profiling & Removal Strategies for Pyrimidine Tertiary Alcohols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-(6-chloropyrimidin-4-yl)propan-2-ol (typically via Grignard addition to methyl 6-chloropyrimidine-4-carboxylate) presents a unique set of purification challenges. Unlike their pyridine analogs, 4,6-disubstituted pyrimidines are significantly more electron-deficient. This increases the lability of the carbon-chlorine bond toward nucleophilic aromatic substitution (


) and makes the tertiary alcohol prone to acid-catalyzed elimination.

This guide addresses the three critical impurity classes: Hydrolysis Products (6-OH) , Dehydration Products (Alkenes) , and Incomplete Addition Products (Ketones) .

Module 1: Diagnostic – Identifying Your Impurity

Before attempting remediation, confirm the identity of the impurity. The table below correlates common symptoms with specific chemical species.

SymptomProbable ImpurityChemical CauseDiagnostic Signal (NMR/TLC)
Baseline Spot (Polar) 6-Hydroxypyrimidine (tautomer: Pyrimidone)

hydrolysis of the Cl group due to high temp or aqueous base.
TLC: Stays at baseline in 30% EtOAc/Hex. NMR: Loss of Cl-bearing C signal; broad NH/OH peak.
New Non-Polar Spot Isopropenyl-pyrimidine (Alkene)Acid-catalyzed dehydration of the tertiary alcohol.TLC: Higher

than product. NMR: New olefinic protons (

5.0-6.0 ppm).
Close Running Spot Methyl Ketone (Mono-addition)Insufficient Grignard equivalents or premature quench.TLC: Slightly higher

than alcohol. NMR: Methyl singlet integrates to 3H (acetyl) vs 6H (gem-dimethyl).
Emulsion/Jelly Magnesium Salts Inefficient quenching of Mg species.Visual: Organic layer is cloudy; separation is slow.
Module 2: The Impurity Genesis Map

Understanding when impurities form is the key to prevention. This diagram maps the reaction pathway and the divergence points for impurities.

ImpurityMap SM Methyl 6-chloropyrimidine- 4-carboxylate Ketone Intermediate: Methyl Ketone SM->Ketone MeMgBr (1 eq) Low Temp Impurity_Hydrolysis Impurity A: 6-Hydroxy Species (Pyrimidone) SM->Impurity_Hydrolysis Aqueous Base High Temp Product Target: 2-(6-Chloropyrimidin- 4-yl)propan-2-ol Ketone->Product MeMgBr (+1 eq) Complete Addition Product->Impurity_Hydrolysis SNAr (Water/OH-) Impurity_Alkene Impurity B: Dehydration Product (Alkene) Product->Impurity_Alkene Acidic Workup (HCl) or Silica Gel Acidity

Figure 1: Reaction pathway showing the genesis of critical impurities. Note that the electron-deficient pyrimidine ring facilitates both SNAr hydrolysis and acid-catalyzed dehydration.

Module 3: Troubleshooting & Purification Protocols
Issue 1: "I have a persistent polar impurity (Hydrolysis)."

The Science: The 6-position of pyrimidine is highly electrophilic. If you quench with strong base (NaOH) or heat the reaction in the presence of water, the chloride is displaced by hydroxide [1]. The Fix:

  • Prevention: Quench with saturated Ammonium Chloride (

    
    )  at 0°C. This buffers the pH to ~9, which is mild enough to prevent hydrolysis but strong enough to break up Mg-complexes.
    
  • Remediation: If the hydroxy-impurity is present, it is significantly more polar than the chloropyrimidine.

    • Protocol: Dissolve crude in minimal DCM. Wash 3x with water (the hydroxy-pyrimidine is more water-soluble).

    • Chromatography: Use a gradient of 0

      
       40% EtOAc in Hexanes. The hydroxy impurity will likely remain on the baseline.
      
Issue 2: "My product decomposes on the column (Dehydration)."

The Science: Silica gel is slightly acidic (pH 4-5). Tertiary alcohols attached to electron-deficient heterocycles are "benzylic-like" and prone to E1 elimination mechanisms [2]. The Fix:

  • Column Pre-treatment: You must neutralize the silica.

    • Protocol: Slurry the silica in your starting eluent + 1% Triethylamine (TEA) . Flush the column with this buffer before loading your sample.

  • Alternative Stationary Phase: Switch to Neutral Alumina . It is less acidic and prevents the dehydration of sensitive tertiary alcohols.

Issue 3: "I cannot separate the Ketone intermediate."

The Science: The ketone (mono-addition product) forms if the Grignard reagent is old (titer has dropped) or if the reaction temperature is too low during the second addition. The Fix:

  • Chemical Scavenging: If the ketone is <10%, react the crude mixture with Sodium Borohydride (

    
    )  in Methanol.
    
    • Why? This reduces the ketone to the secondary alcohol. The secondary alcohol has a significantly different

      
       (more polar) than your tertiary alcohol target and the ketone, making chromatographic separation trivial.
      
Module 4: Optimized Workflow (The "Golden Path")

To minimize all three impurities simultaneously, follow this optimized workflow.

Workflow Start Crude Reaction Mixture (Mg-Alkoxide Complex) Quench Quench: Sat. NH4Cl @ 0°C (Avoid HCl, Avoid NaOH) Start->Quench Control Exotherm Extract Extraction: Ethyl Acetate (Wash w/ Brine to remove Mg salts) Quench->Extract Dry Drying: Na2SO4 + 1% Et3N (Trace base prevents dehydration) Extract->Dry Purify Purification: Silica Gel neutralized with 1% Et3N Eluent: Hex/EtOAc Dry->Purify Vacuum Concentrate < 30°C

Figure 2: Optimized purification workflow emphasizing pH control to prevent side reactions.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use HCl to solubilize the magnesium salts during workup? A: No. While HCl clears emulsions effectively, it creates a locally acidic environment that will instantly dehydrate a portion of your tertiary alcohol to the alkene [2]. Use a saturated solution of Rochelle’s Salt (Sodium Potassium Tartrate) if emulsions are persistent. It chelates magnesium at neutral pH.

Q: Why is the 6-chloro group so unstable compared to chlorobenzene? A: Pyrimidine is a diazine. The two nitrogen atoms pull electron density out of the ring, making the carbons at positions 2, 4, and 6 highly electron-deficient. This lowers the activation energy for Nucleophilic Aromatic Substitution (


), allowing water or hydroxide to displace the chloride much faster than in benzene or pyridine systems [3].

Q: My Grignard reagent is fresh, but I still get the ketone. Why? A: This is often due to the "chelation effect." The magnesium can chelate between the pyrimidine nitrogen and the carbonyl oxygen, stabilizing the intermediate and slowing the second addition.

  • Tip: Allow the reaction to warm to room temperature (or slightly reflux) after the addition of the Grignard to overcome this energy barrier.

References
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Esters. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Available at: [Link]

Technical Support Center: Characterization of Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting NMR, MS, and HPLC anomalies in 5-halo-uracils/cytosines Audience: Drug Discovery & Structural Biology Teams

Welcome to the Technical Support Center

You are likely here because your spectral data does not match your expected structure. Halogenated pyrimidines (5-FU, 5-Bromo-2'-deoxyuridine, etc.) are deceptive. The introduction of Fluorine, Chlorine, Bromine, or Iodine onto the pyrimidine ring fundamentally alters the electronic environment, creating "phantom" problems in characterization.

This guide is not a textbook; it is a collection of field-proven solutions to the most frequent tickets we receive in the core facility.

Module 1: NMR Spectroscopy – The "Missing" Signals

Current Status: Users frequently report "missing" carbon peaks or "broad/disappearing" proton signals in halogenated samples.

Issue 1: "My

C spectrum is missing the C5 and C6 peaks."

Diagnosis: They are not missing; they are split into multiplets and buried in the baseline due to Carbon-Fluorine (


F) Spin-Spin Coupling .
The Mechanism: 

F (Spin 1/2, 100% abundance) couples strongly to carbon. This splits the signal intensity, lowering the signal-to-noise ratio (S/N) significantly.
  • C5 (Directly bonded): Splits into a wide doublet (

    
     Hz).
    
  • C6 (Vicinal): Splits into a smaller doublet (

    
     Hz).
    

Troubleshooting Protocol:

  • Increase Scans: You need

    
     the scans to see a doublet clearly compared to a singlet.
    
  • Check Coupling Constants: Verify the splitting matches the ranges below.

  • Run

    
    F-Decoupled 
    
    
    
    C NMR:
    If available, this collapses the multiplets back into singlets.
Carbon PositionCoupling TypeTypical

Value (Hz)
Visual Appearance
C-5 (C-F)

(One-bond)
230 – 270Wide Doublet (often mistaken for noise)
C-6

(Two-bond)
15 – 40Distinct Doublet
C-4 (Carbonyl)

(Two-bond)
15 – 25Distinct Doublet
C-2 (Carbonyl)

(Three-bond)
1 – 5Broad Singlet or Tight Doublet
Issue 2: "The NH proton signal is broad or invisible."

Diagnosis: Fast chemical exchange due to Tautomerism or Quadrupolar Relaxation (if Br/I are present). The Mechanism: Halogens are electron-withdrawing. They increase the acidity of the N3-H proton, accelerating exchange with trace water in the solvent. Additionally, Br and I are quadrupolar nuclei; their rapid relaxation can broaden nearby protons via scalar coupling.

Troubleshooting Protocol:

  • Solvent Switch: Switch from

    
     to DMSO-
    
    
    
    . DMSO forms strong hydrogen bonds with the NH, slowing the exchange rate and sharpening the peak.
  • Temperature Drop: Lowering the probe temperature to 278 K can "freeze" the exchange, sharpening the signals.

Visual Logic: NMR Troubleshooting Workflow

NMR_Troubleshooting Start START: Anomalous NMR Spectrum Check_Halogen Identify Halogen Substituent Start->Check_Halogen Is_Fluorine Substituent is Fluorine (F)? Check_Halogen->Is_Fluorine Missing_C Issue: Missing/Split 13C Peaks Is_Fluorine->Missing_C Yes Is_Heavy Substituent is Br or I? Is_Fluorine->Is_Heavy No Calc_J Calculate J-Coupling (C5 ~250Hz, C6 ~30Hz) Missing_C->Calc_J Decouple Action: Run 19F-decoupled 13C or Increase Scans x4 Calc_J->Decouple Broad_H Issue: Broad/Missing NH Proton Is_Heavy->Broad_H Yes Solvent_Check Current Solvent: CDCl3? Broad_H->Solvent_Check Switch_DMSO Action: Switch to DMSO-d6 (Stabilize Tautomers) Solvent_Check->Switch_DMSO Yes Action: Lower Temp (278K) Action: Lower Temp (278K) Solvent_Check->Action: Lower Temp (278K) No (Already DMSO)

Figure 1: Decision tree for diagnosing spectral anomalies in halogenated pyrimidines.

Module 2: Mass Spectrometry – The "Phantom" Masses

Current Status: Users report incorrect molecular weights or confusing isotopic envelopes.

Issue 1: "I see a peak at [M-H], but the isotope pattern is wrong."

Diagnosis: You are likely misinterpreting the halogen isotope ratios. Unlike H, C, or N, halogens have distinct natural abundances that serve as a "fingerprint."

The Reference Table:

HalogenIsotope A (Mass)Isotope B (Mass)Abundance Ratio (A:B)Visual Pattern
Fluorine

F
None100:0Single Peak (No M+2)
Chlorine

Cl

Cl
3:1 M is 3x higher than M+2
Bromine

Br

Br
1:1 "Twin Towers" (Equal height)
Iodine

I
None100:0Single Peak (Large Mass Defect)
Issue 2: "My Iodinated compound shows a strong peak at [M-127]."

Diagnosis: Dehalogenation in the Source. The C-I bond is weak (


 kJ/mol). Harsh ionization (like EI or high-voltage ESI) can fracture this bond before detection.
Troubleshooting Protocol: 
  • Switch to ESI Negative Mode: Halogenated pyrimidines are acidic (due to the electron-withdrawing halogen). They ionize efficiently in negative mode (

    
    ), which is often "softer" and preserves the C-X bond.
    
  • Lower Cone Voltage: Reduce the fragmentation energy in the source.

Module 3: HPLC & Chromatography – The "Drifting" Peaks

Current Status: Poor peak shape (tailing) and retention time shifts are common.

Issue 1: "My peak is tailing severely."

Diagnosis: pKa Mismatch. The Mechanism: Halogens lower the pKa of the N3 proton.

  • Uracil pKa

    
    
    
  • 5-Fluorouracil pKa

    
    
    
  • 5-Bromouracil pKa

    
    
    If you run your HPLC at neutral pH (pH 7.0), these compounds exist as a mixture of neutral and ionized species. This rapid equilibrium on the column causes severe peak broadening and tailing.
    

The Fix:

  • Acidify the Mobile Phase: Use 0.1% Formic Acid or TFA (pH

    
    ). This forces the population 100% into the neutral (protonated) state, sharpening the peak.
    
Issue 2: "5-Iodo-Uracil is eluting much later than 5-Fluoro-Uracil."

Diagnosis: This is expected Hydrophobicity .

  • Fluorine: Small, low polarizability. Behaves similarly to a hydroxyl group in polarity but does not donate H-bonds.

  • Iodine: Large, lipophilic, highly polarizable. Retains strongly on C18 columns.

Visual Logic: Separation Strategy

HPLC_Strategy Input Sample: 5-Halo-Pyrimidine pKa_Check Check pKa (Usually 7.5 - 8.5) Input->pKa_Check Mobile_Phase Select Mobile Phase pH pKa_Check->Mobile_Phase Acidic pH 2.0 - 3.0 (0.1% Formic Acid) Mobile_Phase->Acidic Recommended Neutral pH 7.0 (Ammonium Acetate) Mobile_Phase->Neutral Avoid Result_Acid Sharp Peak (Species Neutral) Acidic->Result_Acid Result_Neut Tailing/Split Peak (Ionization Exchange) Neutral->Result_Neut

Figure 2: Mobile phase selection strategy based on pKa shifts induced by halogenation.

Module 4: Stability & Handling

Critical Warning: Iodinated and Brominated pyrimidines are Photolabile .

  • Observation: Solution turns yellow over time.

  • Cause: Homolytic cleavage of the C-I bond by UV/Visible light, releasing radical iodine (

    
    ), which dimerizes to 
    
    
    
    (yellow/brown).
  • Protocol:

    • Amber Glass: ALL iodinated samples must be stored in amber vials.

    • Cold Storage: Store at -20°C to inhibit hydrolysis.

    • Fresh Prep: Do not store dilute solutions for LC-MS >24 hours.

References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for understanding J-coupling patterns).

  • NIST Chemistry WebBook. (2023). Mass Spectra of 5-Bromouracil and 5-Fluorouracil. (Standard reference for fragmentation).

  • Wempe, M. F., et al. (2010). Isotope effects in the HPLC separation of halogenated compounds. Journal of Chromatography A. (Details on hydrophobicity shifts).

  • Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry. (IUPAC standards for reporting Halogen NMR).

  • Pérez, S., et al. (2016).[1] Photodecomposition of iodinated contrast media and formation of toxic iodinated moieties. Water Research. (Mechanisms of C-I bond photolysis applicable to pyrimidines).

Sources

column chromatography optimization for pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Column Chromatography Optimization for Pyrimidine Intermediates

Mission Statement

Welcome to the technical support center. Pyrimidine intermediates present a unique triad of purification challenges: basic nitrogen interactions (tailing) , regioisomer similarity (N1 vs. N3 alkylation) , and solubility limitations . This guide moves beyond generic chromatography advice to address the specific physicochemical behavior of the pyrimidine scaffold.

Module 1: Troubleshooting Peak Tailing

Q: Why do my pyrimidine intermediates streak/tail on standard silica gel?

A: This is the "Silanol Effect." Standard flash silica (


) is slightly acidic (

~4–5). The basic nitrogen atoms in the pyrimidine ring (and any pendant amines) protonate or hydrogen-bond strongly with the free silanol groups on the stationary phase. This secondary interaction competes with the mobile phase partitioning, causing the compound to "drag" through the column rather than elute cleanly.
Q: How do I fix tailing without changing my column type?

A: You must neutralize the silica surface using a Mobile Phase Modifier . By adding a competitive base to your solvent system, you saturate the active silanol sites, allowing your pyrimidine to elute based solely on polarity.

Protocol: The "TEA" Block

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Concentration: Add 1% to 3% (v/v) TEA to both solvent A (weak) and solvent B (strong).

  • Equilibration: Flush the column with 3–5 Column Volumes (CV) of the modified starting solvent before loading your sample. This ensures the silica is "blocked" before the pyrimidine arrives.

Warning: TEA can form salts with acidic byproducts, which may precipitate. Ensure your crude mixture is free of strong acids before injection.

Q: The modifier didn't work. What is the next tier of intervention?

A: Switch the Stationary Phase. If modifiers fail, the interaction is likely too strong for standard silica.

  • Option A: Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the surface. They create a "shield" over the silica and repel basic pyrimidines, resulting in sharp peaks without adding TEA to the solvent [1].

  • Option B: Reverse Phase (C18): C18 caps the silanols and relies on hydrophobic interaction.[2] This is often the "silver bullet" for polar pyrimidines [2].

Visual Guide: Tailing Decision Tree

Tailing_Troubleshooter Start Issue: Peak Tailing/Streaking Check_Solvent Add 1-3% TEA or NH4OH to Mobile Phase Start->Check_Solvent Result_1 Peaks Sharp? Check_Solvent->Result_1 Success Proceed with Purification Result_1->Success Yes Check_Column Switch Stationary Phase Result_1->Check_Column No Option_Amine Amine-Bonded Silica (No modifier needed) Check_Column->Option_Amine Option_C18 Reverse Phase (C18) (For polar pyrimidines) Check_Column->Option_C18

Figure 1: Decision logic for addressing basic nitrogen interactions in pyrimidine purification.

Module 2: Separating Regioisomers (N1 vs. N3)

Q: I have a mixture of N1- and N3-alkylated pyrimidines. They co-elute on TLC. How do I separate them?

A: Regioisomers often have identical polarity but different dipole moments or steric profiles. To separate them, you must exploit Selectivity (


)  rather than just Efficiency (

).

Strategy 1: Solvent Class Switching If you are using Hexane/Ethyl Acetate, switch to Dichloromethane (DCM)/Methanol (or vice versa).[1]

  • Why? DCM is a "selectivity class" different from EtOAc. It interacts differently with the dipole of the pyrimidine ring.[3] A separation with

    
     in EtOAc may open up to 
    
    
    
    in DCM [3].

Strategy 2: The "Gold" Standard Use spherical, small-particle silica (20–40


) rather than irregular silica (40–63 

).
  • Why? This doubles your theoretical plates (

    
    ). If the centers of the peaks are slightly offset, higher efficiency will resolve the valley between them, turning a "snowman" peak into two baseline-separated peaks [4].
    

Strategy 3: Reverse Phase (C18) Inversion Regioisomers often have drastically different elution orders on C18 compared to Silica.

  • Observation: The more polar isomer usually elutes last on Silica but first on C18.[4] This orthogonality is the most reliable way to separate difficult isomers [2].

Module 3: Solubility & Loading Protocols

Q: My pyrimidine is insoluble in Hexane/EtOAc. If I load it in DCM/MeOH, it crashes out or bands broaden. What do I do?

A: You are experiencing "Solvent Washout." Loading a sample in a strong solvent (like MeOH) onto a column equilibrated in a weak solvent (like Hexane) causes the sample to travel down the column instantly, destroying resolution.

The Solution: Dry Loading Dry loading eliminates solvent incompatibility issues and improves resolution for low-solubility compounds [5].[5]

Protocol: Self-Validating Dry Load

  • Dissolution: Dissolve your crude pyrimidine in the minimum amount of a strong solvent (e.g., MeOH, DCM, or Acetone) in a round-bottom flask.

  • Adsorption: Add a solid support.

    • Standard: Silica gel (Ratio: 1g crude : 3g silica).

    • Advanced: Celite 545 (Ratio: 1g crude : 5g Celite). Recommended for pyrimidines as Celite is less acidic/active than silica, reducing degradation risk.

  • Evaporation: Rotovap the mixture until it is a free-flowing powder.

    • Check: If it sticks to the glass, you have oil remaining. Add more support and re-evaporate.

  • Loading: Pour the powder into an empty solid-load cartridge or directly onto the top of the column bed (protected by a frit or sand).

Visual Guide: Dry Loading Workflow

Dry_Loading Step1 Dissolve Crude (MeOH/DCM) Step2 Add Celite 545 (1:5 Ratio) Step1->Step2 Step3 Evaporate to Dry Powder Step2->Step3 Step4 Load onto Column Step3->Step4

Figure 2: Step-by-step workflow for dry loading low-solubility pyrimidine intermediates.

Module 4: Quick Reference Data

Solvent System Selection Matrix
Pyrimidine CharacterRecommended Stationary PhaseRecommended Mobile PhaseModifier
Non-Polar / Lipophilic Standard Silica (

)
Hexane / Ethyl AcetateNone usually required
Basic / Tailing Standard Silica (

)
DCM / MeOH1% TEA or

Basic / Tailing Amine-Bonded Silica Hexane / Ethyl AcetateNone (Self-neutralizing)
Highly Polar / Water Soluble C18 (Reverse Phase) Water / Acetonitrile0.1% Formic Acid
Regioisomer Mixture C18 (Reverse Phase) Water / MethanolNone

References

  • Teledyne ISCO. (2012).[1][6] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[6] Application Note AN31. Link

  • Biotage. (2023). When should I use C18 rather than silica for flash chromatography? Biotage Blog. Link

  • Welch Materials. (2025). Mobile Phase Selection in Method Development.[1][3][6][7]Link

  • Teledyne ISCO. (2012).[1][6] RediSep Gold High Performance Flash Columns.[8] Application Note AN70. Link

  • Sorbtech. (2023).[5] HOW TO: Sample loading methods in flash chromatography.Link

Sources

Technical Support Center: Optimizing Pyrimidine Synthesis & Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals troubleshoot common issues in pyrimidine assembly—specifically focusing on multicomponent reactions like the Biginelli condensation.

Our goal is to move beyond simple "tips and tricks." Here, we dive into the mechanistic causality of byproduct formation, providing you with self-validating protocols and kinetic control strategies to ensure high-yield, high-purity target compounds.

Section 1: Mechanistic Pathways and Byproduct Divergence

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction is a cornerstone of pyrimidine derivative generation. However, the reaction is a delicate orchestration of bimolecular events. If the kinetics and thermodynamics are not strictly controlled, the reaction diverges into competing pathways, primarily the Hantzsch and Knoevenagel reactions[1].

PyrimidinePathways Reactants Reactants (Aldehyde + β-Ketoester + Urea) Iminium N-Acyliminium Ion (Target Intermediate) Reactants->Iminium Acid Catalyst (Controlled Temp) Ammonia Ammonia (Urea Decomposition) Reactants->Ammonia High Temp (>80°C) Knoevenagel Knoevenagel Adduct (Stable Byproduct) Reactants->Knoevenagel Slow Urea Addition / Weak Catalyst DHPM DHPM (Target Pyrimidine) Iminium->DHPM + β-Ketoester (Cyclization) Hantzsch 1,4-Dihydropyridine (Hantzsch Byproduct) Ammonia->Hantzsch + Aldehyde + 2x β-Ketoester

Mechanistic divergence in the Biginelli reaction leading to target DHPM or byproducts.

Section 2: Troubleshooting Guides
Issue 1: Formation of Hantzsch-type 1,4-Dihydropyridine (DHP) Byproducts

Symptom: Appearance of a highly fluorescent byproduct under 365 nm UV and unexpected peaks in HPLC analysis[2]. Causality: The Hantzsch reaction competes directly with the Biginelli pathway. At elevated temperatures, urea can thermally decompose into ammonia. This ammonia reacts with the aldehyde and two equivalents of the β-ketoester to form a 1,4-dihydropyridine (DHP) derivative instead of the desired dihydropyrimidinone[2]. Solution:

  • Kinetic Temperature Control: Lower the reaction temperature. The Hantzsch pathway has a higher activation energy; thus, running the reaction at a lower temperature (e.g., 60°C) significantly reduces DHP formation[2].

  • Catalyst Selection: Switch from strong, harsh Brønsted acids to milder Lewis acids (e.g., Yb(OTf)₃ or sulfated zirconia) which selectively stabilize the N-acyliminium ion[2],[3].

Issue 2: Accumulation of Knoevenagel Condensation Adducts

Symptom: Isolation of an α,β-unsaturated dicarbonyl compound; large amounts of unreacted urea remaining[1]. Causality: If the initial condensation between the aldehyde and urea is slow (often due to insufficient catalyst activity), the aldehyde and β-ketoester will undergo a competing Knoevenagel condensation[1]. This adduct is often a thermodynamic sink and fails to undergo subsequent cyclization with urea. Solution: Ensure the catalyst is active and present in sufficient concentration. Dehydrated Lewis acids or solid-supported catalysts (like clayfen) provide excellent activation of the aldehyde, forcing the reaction down the iminium pathway before the β-ketoester can attack the aldehyde directly[4].

Issue 3: Over-Oxidation to Aromatic Pyridines

Symptom: Loss of the dihydropyrimidinone core; isolation of fully aromatized pyrimidines or pyridines[5]. Causality: The primary product, 1,4-dihydropyridine, is highly sensitive to oxidation[5]. Harsh workup conditions, prolonged exposure to air, or the presence of strong oxidizing agents can lead to unintended aromatization and dealkylation of the substituents on the ring[5]. Solution: Workup conditions must be carefully controlled to avoid exposure to strong oxidizing agents. If the aromatic pyridine is the desired product, the oxidation step should be performed in a controlled manner with a suitable oxidizing agent (e.g., DDQ, nitric acid)[5].

Section 3: Quantitative Data - Catalyst and Temperature Optimization

To illustrate the thermodynamic and kinetic control over byproduct formation, the following table summarizes the product distribution based on temperature and catalyst choice, synthesizing data from optimized Biginelli protocols[2],[4],[3].

Catalyst SystemReaction ConditionTemperature (°C)Primary Pathway FavoredTypical DHPM YieldKey Byproduct Risk
HCl (Brønsted Acid) Reflux in Ethanol>80°CMixed (Biginelli / Hantzsch)Low to Moderate1,4-Dihydropyridine (DHP)
Yb(OTf)₃ (Lewis Acid) Solvent-FreeAmbient to 60°CBiginelliHighMinimal
Sulfated Zirconia Ethanol60°CBiginelliHighUnreacted Intermediates
Clayfen / Fe(NO₃)₃ Solvent-Free (Grinding)AmbientBiginelliHigh (>85%)Knoevenagel Adduct (if slow)
Section 4: Self-Validating Experimental Protocol

Optimized Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones This protocol is engineered as a self-validating system. By monitoring specific physical changes and TLC profiles, the operator can confirm the suppression of the Hantzsch pathway in real-time[2].

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea (1.5 mmol)

  • Sulfated Zirconia catalyst (50 mg)

  • Ethanol (Analytical grade)

Step-by-Step Methodology:

  • Reagent Assembly: To a clean round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol)[2].

    • Causality: A slight excess of urea compensates for minor thermal decomposition without providing enough free ammonia to drive the Hantzsch pathway.

  • Catalyst Introduction: Add the sulfated zirconia catalyst (50 mg)[2].

    • Causality: Using a solid-supported Lewis acid rather than a harsh Brønsted acid selectively stabilizes the N-acyliminium intermediate, preventing Knoevenagel adduct formation.

  • Controlled Heating: Heat the reaction mixture in ethanol at a strictly controlled temperature of 60°C.

    • Validation Check: Maintaining the temperature below 65°C prevents urea from decomposing into ammonia. If the temperature spikes, the risk of Hantzsch DHP byproduct formation increases exponentially[2].

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Validation Check: The desired DHPM will appear as a distinct UV-active spot. If a highly fluorescent spot appears under 365 nm UV, the Hantzsch byproduct is forming[2]. Immediately reduce heat if fluorescence is observed.

  • Workup and Purification: Cool the reaction mixture to room temperature. The dihydropyrimidinone product selectively precipitates from the reaction mixture upon cooling[5]. Collect the solid by filtration and wash with cold ethanol to remove any trace unreacted starting materials.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose the best monitoring technique for my specific pyrimidine synthesis? A1: TLC is excellent for rapid, real-time monitoring of reactant consumption. However, to definitively distinguish between the target DHPM and byproducts like linear ureides or Knoevenagel adducts, High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is recommended[6]. HRMS provides accurate mass measurements to confirm elemental composition, while tandem MS (MS/MS) offers structural fragmentation patterns[6].

Q2: Why am I observing a significant amount of unreacted starting materials despite long reaction times? A2: Low conversion can be attributed to catalyst inefficiency, suboptimal temperatures, or reactant purity[2]. If using a reusable catalyst like clayfen, ensure it is properly regenerated (e.g., washed with hot ethanol and dried in a vacuum desiccator)[4]. Additionally, check if the reaction temperature is sufficient to overcome the activation energy without triggering urea decomposition[2].

Q3: What causes the formation of insoluble byproducts during the reaction? A3: Insoluble precipitates that are not your target DHPM often result from the polymerization or self-condensation of the aldehyde, particularly aliphatic aldehydes under strongly acidic conditions[1]. To mitigate this, use a milder Lewis acid catalyst or add the aldehyde slowly to the reaction mixture[1].

Q4: Can I use solvent-free conditions to minimize byproducts? A4: Yes. Solvent-free grinding methods (mechanochemistry), particularly using catalysts like hydrated ferric nitrate, clayfen[4], or Yb(OTf)₃[3], have been shown to drastically reduce reaction times and suppress solvent-mediated side reactions, leading to higher yields of the target pyrimidine and allowing for easier catalyst recovery.

References
  • Title: A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst Source: tandfonline.com URL: [Link]

  • Title: Biginelli Reaction Source: organic-chemistry.org URL: [Link]

Sources

Validation & Comparative

biological activity of 2-(6-Chloropyrimidin-4-yl)propan-2-ol vs other pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 2-(6-Chloropyrimidin-4-yl)propan-2-ol vs. Traditional Pyrimidine Scaffolds

As drug development pivots toward highly selective targeted therapies, the architectural nuances of small-molecule pharmacophores dictate clinical success. Pyrimidines have long been a cornerstone of medicinal chemistry. However, the evolution from simple, broad-spectrum pyrimidines to highly functionalized scaffolds like This compound (CAS 1289106-79-1) represents a paradigm shift in kinase inhibitor design[1].

This guide provides an objective, data-driven comparison of the biological activity, structural causality, and experimental validation of this compound-derived inhibitors against other classical pyrimidine alternatives.

Mechanistic Causality: Why the Propan-2-ol Moiety Matters

To understand the biological activity of this compound, we must separate the scaffold from the final active pharmaceutical ingredient (API). Unlike traditional pyrimidines such as 5-Fluorouracil (5-FU), which act directly as cytotoxic antimetabolites, this compound is a "privileged intermediate." Its true biological value is unlocked when the 6-chloro position is functionalized, allowing the propan-2-ol group to dictate kinase selectivity[2].

The Structural Advantage:

  • The Pyrimidine Core: Acts as an ATP-competitive hinge-binder, forming critical bidentate hydrogen bonds with the kinase backbone.

  • The Propan-2-ol (Tertiary Alcohol) Group: This is the primary differentiator. The gem-dimethyl groups provide severe steric bulk that locks the molecule into a specific bioactive conformation, while simultaneously engaging in hydrophobic interactions with residues like Valine or Methionine in the binding pocket. Concurrently, the hydroxyl (-OH) group acts as a highly directional hydrogen bond donor/acceptor, interacting with specific non-conserved residues (e.g., Lysine or Aspartate) in the affinity pocket[3].

  • The 6-Chloro Leaving Group: Provides an electron-deficient site primed for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation of diverse inhibitors targeting TBK1, IKKε, PI3Kδ, and MARK4[4][5].

G A This compound B Propan-2-ol Moiety A->B C Pyrimidine Core A->C D 6-Chloro Group A->D E H-Bonding & Steric Lock (Kinase Affinity Pocket) B->E F ATP-Competitive Binding (Hinge Region) C->F G SNAr Functionalization (Pharmacophore Diversity) D->G

Caption: Structural logic and binding causality of the this compound scaffold.

Comparative Performance Data

When comparing the biological activity of inhibitors derived from this scaffold against other pyrimidines, the primary metrics are target selectivity and off-target cytotoxicity . Simple aminopyrimidines often suffer from "pan-kinase" activity, leading to high toxicity. The introduction of the propan-2-ol moiety drastically narrows the selectivity profile[6].

Scaffold TypeRepresentative Molecule / ClassPrimary Mechanism of ActionKinase Selectivity ProfileCellular Cytotoxicity (Off-Target)
Propan-2-ol Pyrimidine BAY-985 / PI3Kδ InhibitorsTargeted ATP-competitive kinase inhibition (TBK1, PI3Kδ)High (Driven by -OH H-bonding in affinity pocket)Low (Spares off-target kinases)
Simple Aminopyrimidine Early-gen Tyrosine Kinase InhibitorsATP-competitive hinge bindingLow to Moderate (Broad-spectrum activity)High (Due to pan-kinase inhibition)
Halogenated Pyrimidine 5-Fluorouracil (5-FU)RNA/DNA incorporation (Antimetabolite)None (Does not target kinases)Very High (Broadly cytotoxic to dividing cells)
Morpholino-Pyrimidine Buparlisib (BKM120)Pan-PI3K inhibitionModerate (Hits multiple PI3K isoforms)Moderate

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of derivatives synthesized from this compound, researchers must employ a coupled chemical-biological workflow. The following protocols are designed as self-validating systems: the success of the chemical synthesis is directly verified by the biological readout.

Protocol A: Scaffold Functionalization via SNAr

Causality: The electronegative chlorine atom at the C6 position makes the pyrimidine ring highly electron-deficient. We exploit this via Nucleophilic Aromatic Substitution (SNAr) using a target-specific amine to generate the active biological compound[5].

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous 1,4-dioxane.

  • Activation: Add 1.5 eq of the desired nucleophile (e.g., a substituted piperazine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic carbon.

  • Reaction: Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere. Monitor via LC-MS until the starting material is consumed.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to achieve >95% purity—a strict requirement to prevent false positives in subsequent biological assays.

Protocol B: In Vitro Kinase Activity Assay (ADP-Glo)

Causality: To quantify the biological activity (IC50) of the synthesized derivative, we must measure its ability to block kinase activity. The ADP-Glo assay is selected because it measures ADP production rather than ATP depletion, offering a superior signal-to-noise ratio for highly potent, selective inhibitors[4].

  • Enzyme Preparation: Incubate the target kinase (e.g., TBK1 or PI3Kδ) in assay buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT) with varying concentrations of the synthesized inhibitor (serial dilution from 10 µM to 0.1 nM) for 15 minutes at 22°C. Rationale: Pre-incubation allows the bulky propan-2-ol group to fully equilibrate within the affinity pocket.

  • Reaction Initiation: Add ultra-pure ATP (at the kinase's specific Km) and the appropriate peptide substrate. Incubate for 30 minutes.

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Validation: Plot luminescence vs. inhibitor concentration using a 4-parameter logistic curve to determine the IC50. A successful derivative will show an IC50 in the low nanomolar range, validating the structural design.

Workflow S1 1. SNAr Functionalization (Scaffold Activation) S2 2. LC-MS / HPLC (Purity >95%) S1->S2 Reaction Complete S3 3. ADP-Glo Kinase Assay (IC50 Determination) S2->S3 Validated API S4 4. CellTiter-Glo Assay (Off-Target Toxicity) S3->S4 Potent IC50 (<10nM) S5 5. Lead Selection (High Selectivity Index) S4->S5 Low Cytotoxicity

Caption: Self-validating experimental workflow for pyrimidine-based kinase inhibitor development.

Conclusion

While simple pyrimidines rely on broad-spectrum mechanisms, the integration of a propan-2-ol moiety at the 4-position of a chloropyrimidine ring fundamentally alters the molecule's biological trajectory. By acting as both a steric lock and a targeted hydrogen-bond donor, this compound serves as a highly privileged scaffold. When properly functionalized, it yields kinase inhibitors with superior selectivity profiles and reduced off-target cytotoxicity compared to traditional pyrimidine alternatives.

References

  • Tank-binding kinase inhibitor compounds. World Intellectual Property Organization (WIPO) / Google Patents.
  • Discovery of BAY-985, a highly selective TBK1/IKKε inhibitor. Max Planck Society (MPG.PuRe). URL: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Center for Biotechnology Information (NCBI / PMC). URL: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information (NCBI / PMC). URL: [Link]

  • Imidazopyridine compounds, compositions and methods of use (TYK2 kinase inhibitors). World Intellectual Property Organization (WIPO) / Google Patents.

Sources

A Comparative Guide to the Synthesis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol: Methodologies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, pyrimidine-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The title compound, 2-(6-chloropyrimidin-4-yl)propan-2-ol, represents a valuable building block, featuring a reactive chloropyrimidine moiety for further functionalization and a tertiary alcohol that can influence physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth comparison of plausible synthetic strategies for this key intermediate, offering detailed experimental insights and a rationale for methodological choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The this compound molecule is a strategically designed intermediate. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse molecular fragments.[1][2][3] The tertiary alcohol group can participate in hydrogen bonding interactions and its presence can modulate the overall lipophilicity and metabolic profile of a final drug candidate. A robust and efficient synthesis of this intermediate is therefore a critical first step in many drug discovery programs.

This guide will compare two primary retrosynthetic approaches, focusing on the well-established and versatile Grignard reaction, a cornerstone of C-C bond formation in organic synthesis.

Method 1: Grignard Reagent Addition to a Ketone Precursor

This strategy involves a two-step sequence: the preparation of a key ketone intermediate, 1-(6-chloropyrimidin-4-yl)ethan-1-one, followed by the addition of a methyl Grignard reagent to construct the desired tertiary alcohol.

Workflow for Method 1

cluster_0 Method 1: Grignard Addition to Ketone A 4,6-Dichloropyrimidine B Organocuprate or other coupling A->B Reaction with acetylating agent C 1-(6-Chloropyrimidin-4-yl)ethan-1-one B->C Formation of ketone E This compound C->E Grignard Addition D Methylmagnesium Bromide (CH3MgBr) D->E Nucleophilic attack

Caption: Workflow for the synthesis via a ketone intermediate.

Step-by-Step Experimental Protocol (Method 1)

Part A: Synthesis of 1-(6-Chloropyrimidin-4-yl)ethan-1-one

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a suitable acetylating agent, such as a lithium acetylide equivalent or an organocuprate, under an inert atmosphere.

  • Reaction: Cool the solution of 4,6-dichloropyrimidine to -78 °C. Add the acetylating reagent dropwise to the solution. The reaction is regioselective, with nucleophilic attack favoring the more electrophilic C4 position.[1]

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-(6-chloropyrimidin-4-yl)ethan-1-one.

Part B: Synthesis of this compound

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 1-(6-chloropyrimidin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C. Add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise. The Grignard reagent will add to the carbonyl carbon of the ketone.

  • Quenching and Work-up: After complete consumption of the starting material, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

  • Purification: The crude tertiary alcohol can be purified by column chromatography to yield the final product.

Scientific Rationale and Discussion

This method is reliable due to the predictable nature of Grignard additions to ketones. The synthesis of the ketone precursor is the key challenge. While direct acylation of dichloropyrimidine can be difficult, the use of organocuprates or other modern cross-coupling methods can provide the desired ketone in good yield. The regioselectivity of the initial substitution is generally high, favoring the C4 position due to the electronic nature of the pyrimidine ring.[1]

Method 2: Direct Nucleophilic Addition of an Acetone Enolate Equivalent

This approach aims to install the 2-hydroxypropyl group in a single step by reacting 4,6-dichloropyrimidine with a suitable nucleophile, such as the lithium enolate of acetone.

Workflow for Method 2

cluster_1 Method 2: Direct Addition of Acetone Enolate F 4,6-Dichloropyrimidine J This compound F->J Nucleophilic Aromatic Substitution (SNAr) G Lithium Diisopropylamide (LDA) I Lithium enolate of acetone G->I Deprotonation H Acetone H->I I->J

Sources

A Comparative Guide to the Biological Activities of Chloropyrimidine Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chloropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA.[1] Its presence in essential biological molecules has made it a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a chlorine atom to the pyrimidine ring creates a versatile building block, a chloropyrimidine, which serves as a key intermediate in the synthesis of a diverse range of biologically active compounds. The position of the chlorine atom on the pyrimidine ring—creating isomers such as 2-chloropyrimidine, 4-chloropyrimidine, and 5-chloropyrimidine—profoundly influences the molecule's reactivity and, consequently, its biological profile.

This guide presents a comparative study of these three key chloropyrimidine isomers. While direct, head-to-head comparative studies on the parent isomers are limited in published literature, this document synthesizes available data on their derivatives and fundamental chemical principles to provide a comprehensive overview of their differential biological activities. Furthermore, we provide detailed experimental protocols to enable researchers to conduct their own direct comparative assessments.

Isomer-Specific Reactivity: A Foundation for Biological Activity

The biological activity of chloropyrimidine isomers is intrinsically linked to their chemical reactivity. The position of the electron-withdrawing chlorine atom and the nitrogen atoms within the pyrimidine ring dictates the electrophilicity of the carbon atoms, influencing their susceptibility to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.

A study on the aminolysis of halogenated pyrimidines indicated that within a series, the bromopyrimidine is the most reactive, while the chloropyrimidine is generally the least reactive.[4] The reactivity of the chloro-substituent is crucial for the formation of covalent bonds with biological targets, a mechanism of action for some kinase inhibitors.[5]

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is highly sensitive to the substitution pattern on the pyrimidine ring.[6][7] For instance, in 2,4-dichloropyrimidine, SNAr reactions with amines typically occur at the C-4 position. However, the presence of other substituents can alter this selectivity.[6] This differential reactivity is a key factor in the distinct biological roles of the isomers.

Comparative Biological Activities: A Synthesis of Current Knowledge

This section provides a comparative overview of the known biological activities of derivatives of 2-, 4-, and 5-chloropyrimidine. The data is synthesized from various studies to infer the potential intrinsic activities of the parent isomers.

Anticancer and Cytotoxic Potential

Chloropyrimidine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways.

  • 2-Chloropyrimidine Derivatives: Derivatives of 2-chloropyrimidine have been investigated as covalent inhibitors of kinases. For example, a series of 2,5-dichloropyrimidine derivatives were identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, acting via an SNAr reaction with a cysteine residue.[5] The covalent modification of a target protein can lead to potent and sustained inhibition.

  • 4-Chloropyrimidine Derivatives: 4-Chloropyrimidine derivatives have also been explored for their anticancer properties.[8] Research indicates that some analogs exhibit cytotoxic effects on cancer cell lines.[8] A study on pyrimidine derivatives as inhibitors of Glutathione Reductase (GR), an enzyme implicated in cancer, showed that 4-amino-2-chloropyrimidine and 4-amino-6-chloropyrimidine derivatives displayed significant inhibitory activity.[9][10] This suggests that both 2- and 4-chloropyrimidines can serve as scaffolds for potent enzyme inhibitors.

  • 5-Chloropyrimidine Derivatives: Derivatives of 5-chloropyrimidine have been shown to be potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication and a promising cancer target.[8] Several 5-chloro-2-aminopyrimidine derivatives exhibited potent PLK4 inhibition and significant anti-proliferative activity against breast cancer cells.[8]

Table 1: Comparative Anticancer Activity of Chloropyrimidine Derivatives (Illustrative Examples)

Isomer ScaffoldDerivative ExampleTarget/MechanismCell LineIC50/ActivityReference
2-Chloropyrimidine 2,5-Dichloropyrimidine derivativeCovalent MSK1 CTKD inhibitor-pIC50 6.7 (200 nM)[5]
4-Chloropyrimidine 4-Amino-6-chloropyrimidineGlutathione Reductase inhibitor-IC50 = 0.374 µM[9][10]
5-Chloropyrimidine 5-Chloro-2-aminopyrimidine derivativePLK4 inhibitorMCF-7 (Breast Cancer)IC50 = 0.48 µM[8]
Antimicrobial Activity

The chloropyrimidine scaffold is also a promising starting point for the development of novel antimicrobial agents.

  • 2- and 4-Chloropyrimidine Derivatives: A study on chloropyrazine-tethered pyrimidine derivatives demonstrated that compounds with chloro-substituents exhibited potent antibacterial and antifungal activities.[6] For instance, a derivative containing a 2",4"-dichlorophenyl ring showed significant activity.[6] Another study highlighted that substitution at the 2 and 6 positions of the pyrimidine ring has a great influence on antitubercular activity.[11]

  • General Antimicrobial Potential: Research has shown that various chloropyrimidine derivatives possess significant in vitro activity against mycobacteria and other pathogenic bacteria and fungi.[2][12]

Table 2: Comparative Antimicrobial Activity of Chloropyrimidine Derivatives (Illustrative Examples)

Isomer ScaffoldDerivative ExampleOrganismMICReference
2- & 4-Chloropyrimidine Chloropyrazine-tethered pyrimidine with 2",4"-dichlorophenyl ringBacteria & Fungi45.37 µM[6]
Substituted Chloropyrimidines Aryl/heteroaryl/alkylthio substitutedMycobacterium tuberculosis0.75 µg/mL[2][12]

Experimental Protocols for Comparative Analysis

To facilitate direct comparative studies of chloropyrimidine isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of the chloropyrimidine isomers on cancer cell lines.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-, 4-, and 5-chloropyrimidine.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of 2-, 4-, and 5-chloropyrimidine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Diagram: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Solubilize Formazan (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the chloropyrimidine isomers against bacterial strains.[11]

Objective: To determine the MIC of 2-, 4-, and 5-chloropyrimidine against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Prepare serial twofold dilutions of the chloropyrimidine isomers in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Diagram: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Wells A->C B Prepare Compound Dilutions in Broth B->C D Incubate 16-20h C->D E Determine MIC (Visual Inspection) D->E Kinase_Inhibition_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Detect ADP (Luminescence) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the pyrimidine ring significantly influences the chemical reactivity and, by extension, the biological activity of chloropyrimidines. While direct comparative data on the parent 2-, 4-, and 5-chloropyrimidine isomers is not extensively available, a synthesis of the literature on their derivatives suggests distinct profiles:

  • 2-Chloropyrimidine shows strong potential as a scaffold for covalent inhibitors, particularly targeting kinases.

  • 4-Chloropyrimidine derivatives have demonstrated broad biological activities, including anticancer and antimicrobial effects, often through enzyme inhibition.

  • 5-Chloropyrimidine is an emerging scaffold for potent and specific inhibitors of key cancer targets like PLK4.

The provided experimental protocols offer a robust framework for researchers to conduct direct, head-to-head comparative studies. Such investigations are crucial to fully elucidate the structure-activity relationships of these fundamental isomers and to guide the rational design of novel therapeutics based on the versatile chloropyrimidine scaffold. Future research should focus on systematic in vitro and in vivo comparisons of these isomers to build a comprehensive understanding of their differential pharmacokinetics, toxicity, and efficacy.

References

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Agrawal, N., & Sharma, G. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 1087-1095.
  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6935.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In Vitro Cytotoxicity Assays: Applic
  • Kinase Assays with Myra. Bio Molecular Systems.
  • In vitro and in vivo testing of compounds synthesized from 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Benchchem.
  • Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 698(1-2), 23-28.
  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).
  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2).
  • Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-218.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). Cancer Chemotherapy Reports Part 1, 57(3), 255-258.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12(1), 1-20.
  • Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1153.
  • Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Agrawal, N., & Sharma, G. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 10(4), 1087-1095.
  • Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial susceptibility testing protocols. CRC press.
  • Synthetic studies towards isomeric pyrazolopyrimidines as potential ATP synthesis inhibitors of Mycobacterium tuberculosis. Structural correction of reported N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine. Bioorganic & Medicinal Chemistry, 30(24), 115865.
  • Comparison of good IC 50 to MIC values.
  • Antimicrobial Susceptibility Testing. myadlm.org.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(1), 1-18.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Bipyrimidine photoproducts rather than oxidative lesions are the main type of DNA damage involved in the genotoxic effect of solar UVA radi
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6681.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Analytical & Pharmaceutical Research.
  • Metabolic Stability. Pharma Focus Asia.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • Inhibition Studies of Pyrimidine Class of Compounds on Enoyl-Acp Reductase Enzyme. Hilaris.
  • Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry.
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(15), 8684.
  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.

Sources

Comparative Guide and ICH Q2(R2) Validation Protocol for the HPLC Analysis of 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(6-Chloropyrimidin-4-yl)propan-2-ol (CAS: 1289106-79-1) is a highly functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted oncology therapies like kinase inhibitors . Ensuring the chemical purity of this intermediate is paramount; structurally similar synthetic byproducts (e.g., des-chloro or positional isomers) can propagate through the synthetic pathway, ultimately compromising API efficacy and safety.

This guide provides an objective comparison of chromatographic column chemistries for the resolution of this pyrimidine derivative and details a comprehensive High-Performance Liquid Chromatography (HPLC) method validation protocol in strict accordance with the recently updated .

Method Development: Column Chemistry Comparison

Standard reversed-phase HPLC methods often default to C18 (Octadecylsilane) columns. However, pyrimidine derivatives present unique chromatographic challenges. The basic nitrogen atoms in the pyrimidine ring can interact with residual silanols on the silica support, leading to peak tailing. Furthermore, the polarity of the molecule often results in insufficient retention on purely hydrophobic C18 phases.

To establish a self-validating and robust system, we compared a standard C18 column against a Biphenyl stationary phase.

The Causality of Column Selection: The Biphenyl column offers an orthogonal retention mechanism. While C18 relies solely on dispersive hydrophobic interactions, the Biphenyl phase leverages


 and dipole-dipole interactions. These forces strongly engage with the electron-deficient pyrimidine ring of this compound. This targeted interaction not only increases retention time (

) but significantly enhances the resolution (

) between the target analyte and its closely eluting des-chloro impurity.

Table 1: Comparative Chromatographic Performance (C18 vs. Biphenyl)

ParameterStandard C18 (100 x 2.1 mm, 1.7 µm)Biphenyl (100 x 2.1 mm, 1.7 µm)
Retention Time (RT) 2.4 min4.1 min
Peak Tailing Factor (

)
1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (N) 8,50014,200
Resolution (Target vs. Impurity) 1.2 (Co-elution risk)3.5 (Baseline resolution)
Experimental Protocol: Optimized Biphenyl Method

The following step-by-step methodology ensures a reproducible and robust analytical procedure suitable for routine quality control.

Materials & Reagents:

  • Target Analyte: this compound reference standard.

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water.

  • Modifier: Formic Acid (FA), 99% purity.

Chromatographic Conditions:

  • System Setup: Equilibrate a UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column Installation: Install a Biphenyl column (100 mm × 2.1 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS Water (0.1% FA v/v). Rationale: Maintaining a low pH (~2.7) ensures the basic pyrimidine nitrogens remain fully protonated, preventing secondary ion-exchange interactions with the silica backbone and ensuring peak symmetry.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile (0.1% FA v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 7.0 min: 95% B (Column wash)

    • 7.0 - 9.0 min: 5% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 2.0 µL of the sample.

  • Detection: Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated pyrimidine system.

Sample Preparation:

  • Accurately weigh 10.0 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (Water:Acetonitrile, 50:50 v/v) to achieve a nominal working concentration of 100 µg/mL.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation

The optimized procedure was validated according to the , which provide the global framework for ensuring the reliability of analytical testing methods. The validation demonstrates that the procedure is "fit for its intended purpose" across the product lifecycle.

Table 2: ICH Q2(R2) Validation Summary for this compound

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity (Forced Degradation) Acid (0.1M HCl), Base (0.1M NaOH), Peroxide (3% H₂O₂), Thermal (60°C), Photolytic exposure.No interference at the retention time of the main peak. Mass balance >95%.Peak purity angle < purity threshold. No co-eluting degradants.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998. Y-intercept within ±2% of response at 100%.
Accuracy (Recovery) Spike recovery at 3 levels: 50%, 100%, and 150% of nominal concentration (n=3 per level).Mean recovery between 98.0% and 102.0%.Mean Recovery: 99.6%. Range: 98.8% - 100.4%.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.Relative Standard Deviation (%RSD) ≤ 2.0%.%RSD = 0.65%.
Intermediate Precision Analysis performed by a different analyst, on a different day, using a different HPLC system.Overall %RSD ≤ 2.0% across all 12 samples.Overall %RSD = 0.82%.
LOD / LOQ Determined based on Signal-to-Noise (S/N) ratio.LOD S/N ≥ 3:1. LOQ S/N ≥ 10:1.LOD = 0.05 µg/mL. LOQ = 0.15 µg/mL.
Analytical Procedure Lifecycle Workflow

The following diagram illustrates the logical progression from method development through ICH Q2(R2) validation, emphasizing the structured, risk-based approach required for modern pharmaceutical analysis.

HPLC_Validation_Workflow ATP Analytical Target Profile Define Method Goals Dev Method Development Column & Mobile Phase Screening ATP->Dev Opt Method Optimization (Biphenyl Phase Selected) Dev->Opt Val ICH Q2(R2) Validation Execute Protocols Opt->Val Spec Specificity & Forced Degradation Val->Spec Lin Linearity, Range & Accuracy Val->Lin Prec Repeatability & Intermediate Precision Val->Prec Routine Routine API Release & Lifecycle Management Spec->Routine Lin->Routine Prec->Routine

Figure 1: Analytical procedure lifecycle and ICH Q2(R2) validation workflow.

References
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". FDA Guidance Documents. URL:[Link]

Navigating the Structure-Activity Relationship of 2-(6-Chloropyrimidin-4-yl)propan-2-ol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in key biological interactions.[1][2][3] Within this broad class of molecules, the 2-(6-Chloropyrimidin-4-yl)propan-2-ol core represents a promising starting point for the development of targeted therapies, particularly in oncology and immunology. The strategic placement of a chlorine atom at the 6-position offers a versatile handle for synthetic modification, while the tertiary alcohol of the propan-2-ol group can engage in crucial hydrogen bonding within enzyme active sites.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. By synthesizing data from a range of studies on related pyrimidine derivatives, we will explore the impact of structural modifications on biological activity, outline detailed experimental protocols for their evaluation, and visualize the key signaling pathways these compounds are designed to modulate.

The this compound Scaffold: A Privileged Structure

The core structure of this compound presents several key features that make it an attractive scaffold for inhibitor design:

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a well-established "privileged structure" in drug discovery. Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively interact with the hinge region of many protein kinases, a common target in cancer therapy.[1]

  • The 6-Chloro Substituent: The chlorine atom at the C6 position is a critical feature. It serves as a key synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse substituents and explore the chemical space.[4] Furthermore, the electronegative nature of the chlorine atom can influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity.

  • The 4-yl-propan-2-ol Side Chain: The tertiary alcohol on the propan-2-ol side chain is a potential hydrogen bond donor, which can form critical interactions with amino acid residues in the target protein's active site. The methyl groups on this side chain can also contribute to hydrophobic interactions.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive, publicly available SAR study specifically for a wide range of this compound analogs is not extensively documented, we can infer key relationships by analyzing the biological activity of structurally related pyrimidine derivatives. The following sections break down the likely impact of modifications at each key position of the scaffold.

Modifications at the C6 Position of the Pyrimidine Ring

The C6 position, occupied by a chlorine atom in the parent scaffold, is a primary site for modification to modulate potency, selectivity, and pharmacokinetic properties. The chlorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functionalities.

Modification at C6 Anticipated Impact on Activity Rationale
Replacement with other halogens (F, Br, I) VariableThe nature of the halogen can influence both steric and electronic properties. Fluorine may enhance metabolic stability, while bromine and iodine can introduce different steric and electronic effects that could either be beneficial or detrimental to binding.
Substitution with amino groups (-NHR) Potential for increased potencyThe introduction of an amino group provides an additional hydrogen bond donor, which can form interactions with the hinge region of kinases. The nature of the 'R' group (e.g., alkyl, aryl) will significantly impact activity.[5]
Substitution with alkoxy or aryloxy groups (-OR) Potential for improved propertiesThese groups can modulate lipophilicity and introduce additional points of interaction. Aryloxy groups, in particular, can engage in pi-stacking interactions.
Introduction of aryl or heteroaryl groups (via cross-coupling) High potential for increased potency and selectivityThis is a common strategy in kinase inhibitor design to access deeper pockets within the ATP-binding site and achieve selectivity for specific kinases.[6]
Modifications at the C2 and C5 Positions of the Pyrimidine Ring

While the parent scaffold is unsubstituted at the C2 and C5 positions, modifications at these sites are common in other pyrimidine-based inhibitors and offer further opportunities for optimization.

Modification Anticipated Impact on Activity Rationale
Substitution at C2 Significant impact on activityThe C2 position is often involved in key interactions with the kinase hinge region. Introduction of small, hydrogen-bonding groups can be beneficial. Bulky groups may be detrimental unless they can access a specific hydrophobic pocket.[7]
Substitution at C5 Modulation of physicochemical properties and selectivityThe C5 position is often solvent-exposed. Modifications here can be used to fine-tune solubility, metabolic stability, and selectivity without directly impacting hinge binding.[1]
Modifications of the 2-Propan-2-ol Side Chain

The tertiary alcohol moiety is a key feature that can be modified to optimize interactions with the target protein.

Modification Anticipated Impact on Activity Rationale
Replacement of the hydroxyl group Likely decrease in potencyThe hydroxyl group is a crucial hydrogen bond donor. Its removal or replacement with a non-hydrogen bonding group would likely disrupt a key interaction.
Modification of the methyl groups Potential for improved potency and selectivityReplacing the methyl groups with other small alkyl or functionalized groups could allow for probing of nearby hydrophobic pockets and potentially introduce new interactions.
Chain extension or cyclization VariableAltering the length or conformation of the side chain could change the positioning of the hydroxyl group and impact its ability to form hydrogen bonds.

Experimental Protocols

To ensure the rigorous and reproducible evaluation of this compound analogs, standardized experimental protocols are essential. Below are methodologies for the synthesis of the core scaffold and a common assay for evaluating kinase inhibitory activity.

Synthesis of this compound

A common synthetic route to the core scaffold involves the reaction of a pyrimidine precursor with a suitable organometallic reagent.

Protocol 1: Synthesis via Grignard Reaction

  • Preparation of the Grignard Reagent: To a solution of 2-bromopropane in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Stir the mixture until the magnesium has been consumed to form the isopropylmagnesium bromide Grignard reagent.

  • Reaction with Pyrimidine Precursor: In a separate flask, dissolve 4,6-dichloropyrimidine in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Addition of Grignard Reagent: Slowly add the prepared isopropylmagnesium bromide solution to the cooled solution of 4,6-dichloropyrimidine.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[8][9]

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction and Quenching cluster_step3 Step 3: Work-up and Purification A 2-Bromopropane + Mg B Isopropylmagnesium Bromide A->B in Diethyl Ether C 4,6-Dichloropyrimidine D Reaction Mixture C->D + Isopropylmagnesium Bromide in THF at -78°C E Quenched Reaction D->E + Sat. aq. NH4Cl F Extraction E->F with Ethyl Acetate G Purification F->G Column Chromatography H This compound G->H

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of these analogs is through an in vitro kinase assay that measures the inhibition of a specific kinase.

Protocol 2: Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus lower inhibition.[10]

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, typically DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or vehicle (DMSO) to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO only).

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value of the kinase for accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent containing luciferase and luciferin.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Analogs C Add Diluted Analogs and Controls A->C B Dispense Kinase, Substrate, and Buffer into 384-well plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Luminescence Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for a luminescence-based in vitro kinase assay.

Target Pathways and Mechanism of Action

Derivatives of the this compound scaffold are often designed as ATP-competitive kinase inhibitors. Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. By binding to the ATP-binding pocket of a target kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor This compound Analog Inhibitor->Kinase Binds to ATP Pocket

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel targeted therapies. While a comprehensive SAR study on a diverse library of direct analogs is needed to fully elucidate the therapeutic potential, the principles derived from related pyrimidine-based inhibitors provide a strong foundation for rational drug design. Future efforts should focus on the systematic exploration of substitutions at the C2, C5, and C6 positions of the pyrimidine ring, as well as modifications to the propan-2-ol side chain, to optimize potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these next-generation inhibitors.

References

  • A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors - Benchchem. (URL not available)
  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem. (URL not available)
  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Significance The Biological Activity to Pyrimidine Analogues. (2020). International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1012.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal, 11(1), 55.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry, 65(13), 9036-9051.
  • Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines - Benchchem. (URL not available)
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5648-5673.
  • Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). Tetrahedron Letters, 57(15), 1679-1682.
  • In vitro kinase assay. (2024). protocols.io.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Table 2 : IC50 values for synthesized compounds against cancer cell lines.
  • Significance The Biological Activity to Pyrimidine Analogues - ResearchG
  • Cytotoxicity (IC50) of the most active derivatives and cisplatin against WI38 cell line.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(15), 11494-11506.
  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 844-850.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017).
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(10), 2955.
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2025). Molecules, 30(4), 863.
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
  • Synthesis of 2-(pyrimidin-4-yl)indoles. (2003). The Journal of Organic Chemistry, 68(17), 6739-6742.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). European Journal of Medicinal Chemistry, 136, 375-387.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchG
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5223.
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers in Chemistry, 12, 1369752.
  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(8), 2276-2280.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(20), 7356-7365.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14137-14187.

Sources

Comparative Guide: Reactivity of 2-Chloropyrimidine vs. 6-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity Hierarchy

In pyrimidine chemistry, the distinction between the C2 and C4/C6 positions is the single most critical factor in designing scalable synthesis. While both positions are electron-deficient and susceptible to nucleophilic attack, they are not kinetically equivalent.

The "Bottom Line" for Reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The C4 (or C6) position is significantly more reactive than C2.[1]

  • Pd-Catalyzed Coupling (Suzuki/Buchwald): The C4 (or C6) position undergoes oxidative addition faster than C2.

  • Acid-Catalyzed Hydrolysis: The C2 position is more labile than C4/C6 (a critical reversal of the SNAr trend).

Clarification on Nomenclature: Due to the symmetry of the pyrimidine ring, the "6-chloro" position is chemically equivalent to the "4-chloro" position in mono-substituted systems. In 2,4-dichloropyrimidine (the standard model for this comparison), we compare the reactivity of the chlorine at C2 vs. the chlorine at C4/C6.

Mechanistic Foundation: Why C4/C6 Wins

To control regioselectivity, one must understand the stability of the transition states.

The SNAr Mechanism

The reaction proceeds via a Meisenheimer complex.[2] The stability of this anionic intermediate dictates the reaction rate.[3]

  • C4/C6 Attack: The negative charge can be delocalized onto the para-nitrogen (N1) and the ortho-nitrogen (N3). The para-quinoid resonance contributor is highly stabilizing.

  • C2 Attack: The negative charge is delocalized onto two ortho-nitrogens (N1 and N3). While inductively strong, the lack of a para-resonance contributor makes this intermediate higher in energy than the C4 equivalent.

Visualization: Kinetic Preference Pathway

G Start 2,4-Dichloropyrimidine TS_C4 C4-Intermediate (Para-Quinoid Resonance) LOWER ENERGY Start->TS_C4  Fast (Kinetic) TS_C2 C2-Intermediate (Ortho-Quinoid Only) HIGHER ENERGY Start->TS_C2  Slow Nu + Nucleophile (Nu) Prod_C4 4-Nu-2-Cl-Pyrimidine (Major Product) TS_C4->Prod_C4 Prod_C2 2-Nu-4-Cl-Pyrimidine (Minor Product) TS_C2->Prod_C2

Figure 1: Kinetic pathway showing the energetic preference for C4 substitution over C2 in SNAr reactions.

Comparative Performance Data

The following data summarizes the reactivity differences under standard laboratory conditions.

Reaction TypeDominant SiteRelative Rate / SelectivityKey Driver
SNAr (Amines) C4 (C6) > 10:1 (C4:C2) at 0°CResonance stabilization of Meisenheimer complex.
SNAr (Alkoxides) C4 (C6) Variable*Generally C4, but specific H-bonding can flip selectivity to C2 in sulfones.
Suzuki Coupling C4 (C6) High C4 SelectivityC4-Cl bond is weaker; faster Oxidative Addition.
Acid Hydrolysis C2 350x - 1750x faster Transition state solvation requirements (see Section 5).

Case Study 1: Regioselective SNAr (Amination)

When reacting 2,4-dichloropyrimidine with an amine, the goal is often to mono-functionalize the C4 position while leaving the C2-Cl intact for a subsequent step.

Experimental Protocol: C4-Selective Amination

Objective: Synthesis of 4-amino-2-chloropyrimidine derivatives.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (THF or DMF).

  • Temperature Control (CRITICAL): Cool the solution to 0°C using an ice bath.

    • Expert Insight: At room temperature or reflux, the rate difference narrows, leading to bis-substitution (2,4-diamino product).

  • Addition: Add the amine (1.0 eq) and a base (DIPEA or Et3N, 1.1 eq) dropwise over 30 minutes.

    • Self-Validation: Monitor by TLC.[4] The starting material (2,4-dichloro) is non-polar. The C4-monosubstituted product will appear at a lower Rf. If a very low Rf spot appears (bis-substituted), the temperature is too high.

  • Workup: Quench with water, extract with EtOAc.

  • Result: Typical yields of C4-isomer are 85-95% with <5% C2-isomer.

The "Hydrolysis Trap": A Critical Exception

While C4 is more reactive to amines, C2 is more reactive to acid hydrolysis . In 12 N HCl, the 2-chloro isomer hydrolyzes ~1750 times faster than the 6-chloro (C4) isomer.[5]

Why? The mechanism changes. The transition state for C4 hydrolysis requires more water molecules for solvation/proton transfer than the C2 transition state. In concentrated acid (low water activity), the C4 pathway is entropically disfavored.

Application: If you need to synthesize a 2-pyrimidone (2-OH) from a 2,4-dichloro precursor, you can exploit this by refluxing in concentrated HCl. The C2-Cl will hydrolyze to C2-OH, leaving the C4-Cl intact.

Case Study 2: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura couplings, the oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step.[2]

Workflow: Sequential Functionalization

This protocol allows the construction of non-symmetric 2,4-diarylpyrimidines.

Suzuki Step1 2,4-Dichloropyrimidine + Boronic Acid A (1.0 eq) Cond1 Pd(PPh3)4 (3 mol%) Na2CO3, DME/H2O RT to 60°C Step1->Cond1 Inter 4-Aryl-2-Chloropyrimidine (Isolated Intermediate) Step1->Inter  Oxidative Addition  Prefers C4 Cond2 Pd(PPh3)4 (3 mol%) Higher Temp (90-100°C) Inter->Cond2 Final 2,4-Diarylpyrimidine (Ar-A at C4, Ar-B at C2) Inter->Final  Forcing Conditions  Required for C2 Step2 + Boronic Acid B (1.2 eq)

Figure 2: Sequential Suzuki coupling workflow utilizing the inherent reactivity difference between C4 and C2.

Protocol: C4-Selective Suzuki Coupling
  • Setup: Combine 2,4-dichloropyrimidine (1 eq), Aryl-Boronic Acid (1.05 eq), and Pd(PPh3)4 (0.03 eq) in DME/Water (2:1).

  • Base: Add Na2CO3 (2.0 eq).

  • Reaction: Heat to 60°C .

    • Note: Do not reflux yet. C4 coupling occurs readily at mild temperatures. Refluxing may trigger C2 coupling or hydrolysis.

  • Validation: 1H NMR will show the loss of the C4-proton signal (if applicable) or shifts characteristic of the C4-substitution.

  • Second Step (Optional): To react the remaining C2-Cl, add the second boronic acid and raise the temperature to 100°C (reflux).

Troubleshooting & Expert Tips

  • Solvent Choice for SNAr: Avoid alcoholic solvents (MeOH, EtOH) if you are using strong bases and heating, as alkoxide competition can lead to ether side products. Use THF, Dioxane, or DMF .

  • The "Tertiary Amine" Anomaly: While primary and secondary amines prefer C4, bulky tertiary amines can sometimes show C2 selectivity due to steric clashes at the C4 position (flanked by the C5 proton).

  • Storage: 2-chloropyrimidines are generally stable, but 4-chloropyrimidines are more prone to hydrolysis upon long-term storage in humid air due to their higher electrophilicity at C4. Store under inert gas.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[6] (Standard text confirming C4 > C2 nucleophilic activity).

  • Pearlman, B. A.; et al. "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Journal of Organic Chemistry, 2006 , 71(15), 5615–5622.

  • Gomtsyan, A.; et al. "Regioselectivity of the SNAr Reaction of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2005, 70, 1076.
  • Handy, S. T.; Zhang, Y. "One-Pot Double Suzuki Couplings of Dichloropyrimidines." Synthetic Communications, 2006 , 36, 299–307.

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48.

Sources

cross-reactivity and target validation for 2-(6-Chloropyrimidin-4-yl)propan-2-ol based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide

Subject: GPR119 Agonist Discovery & Kinase Cross-Reactivity Mitigation

Executive Summary: The Scaffold Paradox

In modern metabolic drug discovery, the 2-(6-chloropyrimidin-4-yl)propan-2-ol intermediate (and its resulting 2-(pyrimidin-4-yl)propan-2-ol scaffold) represents a "privileged structure" paradox. Primarily utilized to synthesize GPR119 agonists (such as MBX-2982 and GSK1292263 ) for Type 2 Diabetes (T2D) and NASH, this scaffold mimics the polar-lipid pharmacophore of endogenous ligands like oleoylethanolamide (OEA).

However, the pyrimidine core introduces a critical liability: Kinome Cross-Reactivity . Because the pyrimidine nitrogen is a classic ATP-hinge binder, compounds derived from this scaffold frequently exhibit off-target kinase inhibition, confounding phenotypic data and introducing toxicity risks.

This guide provides a technical comparison of this scaffold against alternative chemotypes, details the specific validation protocols required to rule out off-target kinase activity, and offers a self-validating workflow for confirming GPR119 engagement.

Comparative Analysis: Scaffold Performance

The following table compares the Pyrimidine-Isopropanol scaffold (derived from the title compound) against the two most common alternatives in GPR119 discovery: Piperidine-Ureas and Bicyclic Thienopyrimidines .

Table 1: Physicochemical & Selectivity Profile Comparison
FeaturePyrimidine-Isopropanol (Subject)Piperidine-Urea (Alternative A)Thienopyrimidine (Alternative B)
Primary Target hGPR119 (

-coupled)
hGPR119hGPR119
Key Representative MBX-2982 / GSK1292263GSK1292263 (Hybrid) / PSN632408DS-8500a
Metabolic Stability High (The tertiary alcohol blocks oxidation)Low to Moderate (Urea hydrolysis risk)Moderate (S-oxidation risk)
Solubility High (Polar alcohol head group)Low (Crystalline urea nature)Low (Planar aromatic stacking)
Kinase Liability High Risk (Pyrimidine N1 binds hinge)Low Risk (Non-planar, no hinge motif)Moderate Risk (ATP-mimetic core)
hERG Liability Moderate (Depends on lipophilicity)High (Basic amine tail)Moderate
Mechanism Systemic + Gut-restricted AgonismSystemic AgonismSystemic Agonism

Expert Insight: While the Piperidine-Urea scaffold offers superior selectivity, it often fails in formulation due to poor solubility. The Pyrimidine-Isopropanol scaffold solves the solubility issue via the tertiary alcohol but necessitates a rigorous Kinase Counter-Screen (described in Section 4) to ensure the observed metabolic effects are due to GPR119 agonism, not off-target kinase inhibition (e.g., JNK or CDK inhibition).

The "Kinase Problem": Mechanism of Cross-Reactivity

To validate a target using 2-(pyrimidin-4-yl)propan-2-ol derivatives, one must understand why they cross-react.

  • Hinge Binding: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The nitrogen at position 1 often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue in many kinases).

  • The "Tail" Vector: The chlorine displacement (SnAr reaction) at position 6 usually attaches a lipophilic tail. If this tail occupies the hydrophobic pocket II of a kinase, the compound becomes a potent inhibitor.

Validation Rule: A GPR119 agonist based on this scaffold is invalid as a chemical probe unless it shows >100-fold selectivity against a standard kinome panel (specifically checking JNK, CDK, and MAPK pathways).

Visualizing the Validation Logic

The following diagram illustrates the critical decision tree for validating hits derived from this compound.

GPR119_Validation Start Starting Material: This compound SnAr Synthesis: SnAr Displacement (Tail Attachment) Start->SnAr Compound Candidate: Pyrimidine-Isopropanol Agonist SnAr->Compound cAMP Primary Assay: cAMP Accumulation (HTRF) Compound->cAMP KinasePanel Counter-Screen: Kinome Profiling (Binding/TSA) Compound->KinasePanel Decision1 Active (>100nM)? cAMP->Decision1 Decision2 Clean Profile? KinasePanel->Decision2 Valid VALIDATED PROBE (GPR119 Specific) Decision1->Valid Yes Invalid REJECT / OPTIMIZE (Off-target Artifact) Decision1->Invalid No Decision2->Valid Selectivity >100x Decision2->Invalid Kinase Hits Found

Caption: Workflow for distinguishing true GPR119 agonism from kinase-mediated artifacts in pyrimidine-based scaffolds.

Experimental Protocols

Protocol A: Functional Target Engagement (cAMP HTRF)

Purpose: To confirm the compound activates GPR119 signaling via the


 pathway.

Reagents:

  • HEK293 cells stably expressing human GPR119.[1]

  • HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

  • Control: MBX-2982 (1 µM) as positive control; DMSO as vehicle.

Methodology:

  • Cell Seeding: Dispense 5,000 cells/well in low-volume 384-well plates in 5 µL stimulation buffer (containing 0.5 mM IBMX to inhibit PDE degradation of cAMP).

  • Compound Addition: Add 5 µL of the test compound (synthesized from the chloropyrimidine intermediate).

    • Dose Response: 11-point serial dilution (10 µM top conc).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 5 µL cAMP-d2 conjugate followed by 5 µL Anti-cAMP-Cryptate.

  • Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the HTRF ratio (665nm/620nm). Plot sigmoidal dose-response curves to determine

    
    .
    

Self-Validation Check: The assay is valid ONLY if the Z' factor is > 0.5 and the MBX-2982 control shows >5-fold signal window over DMSO.

Protocol B: Kinase Cross-Reactivity Profiling (Thermal Shift)

Purpose: Rapidly identify if the pyrimidine core is binding to kinase ATP pockets.

Reagents:

  • Recombinant Kinase Domains (Panel: JNK1, CDK2, p38 MAPK - common pyrimidine off-targets).

  • Sypro Orange Dye.

  • qPCR Machine (e.g., QuantStudio).

Methodology:

  • Mix: Prepare a mix of Kinase (1 µM final), Sypro Orange (5x final), and Buffer.

  • Dose: Add test compound at 10 µM (high concentration stress test).

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Criteria: A

    
     compared to DMSO indicates significant binding.
    

Interpretation: If a GPR119 candidate shows a


 for CDK2 or JNK1, it is disqualified  as a selective probe, regardless of its potency in the cAMP assay.

Mechanism of Action: GPR119 Signaling[1][3][4][5]

Understanding the downstream effects is crucial for validating that the phenotype (e.g., GLP-1 secretion) is receptor-mediated.

GPR119_Pathway cluster_membrane Cell Membrane Ligand Pyrimidine Agonist (MBX-2982 deriv.) Receptor GPR119 Ligand->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis Gs->AC Stimulation ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Epac Epac2 cAMP->Epac GLP1 GLP-1 Secretion (L-Cell) cAMP->GLP1 Insulin Insulin Secretion (Beta-Cell) PKA->Insulin Epac->Insulin

Caption: The canonical GPR119 signaling cascade. Validation requires confirming cAMP elevation leads to GLP-1/Insulin release.

References

  • Jones, R. M., et al. (2009). "Preclinical Characterization of MBX-2982, a Novel GPR119 Agonist for the Treatment of Type 2 Diabetes." Diabetes, 58(S1).[2]

  • Nuthall, H. N., et al. (2013). "GPR119 agonists: a promising approach for the treatment of type 2 diabetes?" Drug Discovery Today, 18(13-14), 655-664.

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 51(17), 5172-5175.

  • Scott, J. S., et al. (2012). "Discovery of a Potent, Selective, and Orally Bioavailable GPR119 Agonist (GSK1292263) for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 55(11), 5361–5379.

  • Ritter, K., et al. (2012). "GPR119 agonists for the treatment of metabolic disorders."[1][3][4][5][6][7] Expert Opinion on Therapeutic Patents, 22(10), 1163-1178.

Sources

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling 2-(6-Chloropyrimidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9]

2-(6-Chloropyrimidin-4-yl)propan-2-ol is a functionalized halogenated heterocycle used primarily as a building block in medicinal chemistry. Unlike commodity chemicals, specific toxicological data (OELs, DNELs) for this exact structure is often limited.

The Precautionary Principle: In the absence of complete toxicological profiles, this compound must be treated as a Potent Reactive Intermediate . The chlorine substituent at the 6-position is susceptible to nucleophilic aromatic substitution (


), making it chemically reactive toward biological nucleophiles (proteins, DNA).

Primary Hazard Classifications (Inferred from Analogs):

  • Skin/Eye Irritant (Category 2/2A): High probability of causing contact dermatitis or corneal damage.

  • Skin Sensitizer: Potential to induce allergic response upon repeated exposure due to protein haptenization.

  • STOT-SE 3: Respiratory tract irritation if dust is inhaled.

Strategic PPE Selection Matrix

The selection of Personal Protective Equipment (PPE) is not static; it depends on the physical state and scale of operation.

Table 1: Scenario-Based PPE Requirements
Body AreaScenario A: Weighing/Solids (< 10g, Powder Handling)Scenario B: Synthesis/Solution (Dissolved in Organic Solvents)Scenario C: Spill Cleanup (Emergency Response)
Hand Protection Single Nitrile (4-5 mil)Rationale: Dexterity for spatula use; low permeation risk from dry solid.Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate)Rationale: Solvents (DCM, THF) carry the compound through gloves.Chemical Resistant Laminate (e.g., Silver Shield®)Rationale: Maximum chemical resistance against unknown concentrations.
Respiratory Fume Hood (Primary)If hood unavailable: N95/P100 Respirator.Rationale: Particulate control.Fume Hood (Mandatory)Sash at proper height.Rationale: Vapor control of solvent + compound.Full-Face Respirator (P100 + Organic Vapor Cartridge)Rationale: Protection against high concentration dust/vapors.
Eye/Face Safety Glasses (with side shields)Chemical Splash Goggles Rationale:[1][2][3][4] Liquid splash risk is higher than solid projectile risk.Face Shield + Goggles Rationale: Full facial protection from splashes.
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Rationale: Apron protects lap area during pouring/transfer.Tyvek® Suit (or equivalent)Disposable, impervious coverall.

Technical Justification for Glove Selection

Researchers often default to standard nitrile gloves, but this is insufficient for Scenario B (Solution Phase) .

  • The "Carrier Effect": this compound is a solid. It does not permeate gloves easily on its own.[5] However, when dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) , the solvent acts as a carrier vehicle.

  • Breakthrough Time: Standard nitrile degrades in DCM in < 2 minutes. Once the solvent breaches the glove, it carries the chloropyrimidine derivative directly against the skin, increasing absorption rates significantly compared to the dry solid.

  • Protocol: Always double glove when the compound is in solution. Inspect the outer glove frequently and change immediately upon splash contact.

Operational Workflow: Gowning & De-Gowning

Proper "donning" (putting on) and "doffing" (taking off) are critical to prevent secondary contamination—where the user contaminates themselves after the experiment.

Diagram 1: PPE Decision & Gowning Logic

GowningLogic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution (Organic Solvent) StateCheck->Liquid Synthesis/Extraction RiskSolid Risk: Inhalation of Dust Solid->RiskSolid RiskLiq Risk: Skin Absorption via Carrier Solvent Liquid->RiskLiq PPESolid PPE: Single Nitrile + Safety Glasses Engineering: HEPA Balance Enclosure RiskSolid->PPESolid PPELiq PPE: Double Gloves (Change Outer Freq.) + Splash Goggles + Apron RiskLiq->PPELiq Action Perform Experiment in Fume Hood PPESolid->Action PPELiq->Action

Caption: Decision tree for selecting PPE based on the physical state of the intermediate.

Step-by-Step Doffing Protocol (The "Beak Method")
  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one. Discard as hazardous waste.

  • Apron: Remove apron (if worn) by breaking the neck strap or untying. Fold the contaminated side inward.

  • Eye Protection: Remove goggles by the strap, not the front lenses (which may have splash residue).

  • Inner Gloves: Remove inner gloves last to ensure you do not touch your skin with potentially contaminated hands during the previous steps.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Disposal & Emergency Procedures

Waste Classification

This compound is a Halogenated Organic .[2]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the "Solid Hazardous Waste" bin.

  • Liquid Waste: Collect in the "Halogenated Organic Solvent" stream. Do NOT pour down the drain. The chlorine group makes it toxic to aquatic life.

Emergency Response[11]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The 2-propanol group increases water solubility slightly, aiding in flushing, but the chloropyrimidine core is an irritant.

  • Skin Contact:

    • Remove contaminated clothing immediately.[6][7][8][9][4][5][10][11]

    • Wash with soap and copious water.[12][13][4] Do not use ethanol or organic solvents to wash skin; this increases absorption.

    • Seek medical attention if redness appears.[9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[12] Personal Protective Equipment (Standards - 29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Chloropyrimidine (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.